(1H-1,2,4-Triazol-1-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-triazol-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c7-3-6-2-4-1-5-6/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRAKJMHCWUABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364266 | |
| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74205-82-6 | |
| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-1,2,4-triazol-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (1H-1,2,4-Triazol-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (1H-1,2,4-triazol-1-yl)methanol, a key heterocyclic compound with significant applications in medicinal chemistry. This document details the synthetic protocol, experimental procedures for characterization, and an exploration of its biological significance, particularly as an antifungal agent.
Introduction
This compound, also known as 1-Hydroxymethyl-1,2,4-triazole, is a pivotal building block in the development of various pharmaceutical agents. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous drugs, exhibiting a wide array of biological activities. The introduction of a hydroxymethyl group at the N1 position provides a versatile handle for further chemical modifications, making it a valuable intermediate in drug discovery and development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 74205-82-6 |
| Molecular Formula | C₃H₅N₃O |
| Molecular Weight | 99.09 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 68-72 °C |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the N-hydroxymethylation of 1H-1,2,4-triazole with formaldehyde. This reaction proceeds via a nucleophilic addition of the triazole nitrogen to the carbonyl carbon of formaldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
1H-1,2,4-Triazole
-
Formaldehyde (37% aqueous solution)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-1,2,4-triazole in deionized water.
-
To this solution, add a stoichiometric excess of a 37% aqueous solution of formaldehyde.
-
Heat the reaction mixture to a temperature between 60-80 °C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the excess water and formaldehyde under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a crystalline solid.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Table 2: NMR Spectral Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | DMSO-d₆ | ~5.6 | s | -CH₂- |
| ~7.9 | s | Triazole C-H | ||
| ~8.5 | s | Triazole C-H | ||
| ~6.0 | t | -OH | ||
| ¹³C NMR | DMSO-d₆ | ~65 | -CH₂- | |
| ~145 | Triazole C-H | |||
| ~152 | Triazole C-H |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200-3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3100 | C-H stretch (aromatic) | Triazole ring |
| ~2900 | C-H stretch (aliphatic) | Methylene (-CH₂-) |
| ~1670 | C=N stretch | Triazole ring |
| ~1500 | N-N stretch | Triazole ring |
| ~1050 | C-O stretch | Primary alcohol |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | m/z (relative intensity, %) | Fragment |
| ESI+ | 100.0451 ([M+H]⁺) | Molecular Ion + H⁺ |
| 70.0403 | [M - CH₂O + H]⁺ |
Biological Significance and Signaling Pathway
This compound serves as a crucial precursor for many antifungal agents. Triazole antifungals are known to inhibit the ergosterol biosynthesis pathway in fungi, which is essential for the integrity of the fungal cell membrane.
Antifungal Mechanism of Action
The primary target of triazole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, triazole-based drugs lead to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.
Spectroscopic Analysis of (1H-1,2,4-Triazol-1-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for (1H-1,2,4-Triazol-1-yl)methanol, a heterocyclic compound of interest in pharmaceutical and materials science. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the characterization and quality control of this and structurally related compounds.
Predicted Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, the following data are predicted based on the known spectroscopic characteristics of the 1H-1,2,4-triazole ring and the hydroxymethyl group. These predictions are informed by spectral data of closely related compounds, including 1H-1,2,4-triazole and methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | H-5 (Triazole ring) |
| ~8.0 | Singlet | 1H | H-3 (Triazole ring) |
| ~5.5 | Singlet | 2H | -CH₂- |
| ~5.0 (broad) | Singlet | 1H | -OH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-5 (Triazole ring) |
| ~145 | C-3 (Triazole ring) |
| ~70 | -CH₂- |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are presented in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3150-3100 | Medium | C-H stretch (triazole ring) |
| 2950-2850 | Medium | C-H stretch (methylene) |
| 1670-1640 | Medium | C=N stretch (triazole ring) |
| 1550-1500 | Medium | N-N stretch (triazole ring) |
| 1280-1250 | Medium | C-N stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The predicted mass spectral data for this compound under electron ionization (EI) are shown in Table 4.
Table 4: Predicted Mass Spectrometry Data (EI) for this compound
| m/z | Predicted Relative Intensity (%) | Assignment |
| 99 | 40 | [M]⁺ (Molecular Ion) |
| 70 | 100 | [M - CH₂OH]⁺ |
| 69 | 80 | [M - H₂CO]⁺ |
| 42 | 60 | [N₃H]⁺ |
| 31 | 50 | [CH₂OH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound (solid)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pasteur pipette and bulb
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ to the vial. c. Vortex the mixture until the solid is completely dissolved. d. Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
¹H NMR Acquisition: a. Set the spectral width to approximately 16 ppm, centered around 6 ppm. b. Use a 90° pulse angle. c. Set the relaxation delay to 1-2 seconds. d. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. e. Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. f. Phase the spectrum and perform baseline correction. g. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. h. Integrate the peaks and identify the chemical shifts and multiplicities.
-
¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Set the spectral width to approximately 200 ppm, centered around 100 ppm. c. Use a proton-decoupled pulse sequence. d. Set the relaxation delay to 2-5 seconds. e. Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. f. Process the FID similarly to the ¹H spectrum. g. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound.
Materials and Equipment:
-
This compound (solid)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer with a sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method): a. Dry the KBr powder in an oven at 110 °C for at least 2 hours to remove any moisture and store it in a desiccator. b. Place approximately 1-2 mg of this compound and about 100-200 mg of dry KBr into the agate mortar. c. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. d. Transfer a portion of the powder into the pellet press die. e. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: a. Place the KBr pellet into the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. d. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. e. The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.
Materials and Equipment:
-
This compound (solid)
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with an Electron Ionization (EI) source
-
Direct insertion probe or GC inlet
Procedure:
-
Sample Introduction: a. Dissolve a small amount of this compound in a suitable volatile solvent. b. Introduce the sample into the ion source. For a solid sample, a direct insertion probe is typically used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the high vacuum of the mass spectrometer. The probe is heated to volatilize the sample.
-
Ionization: a. The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source. b. This causes the molecules to ionize and fragment.
-
Mass Analysis: a. The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight). b. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: a. The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. b. Identify the molecular ion peak and the major fragment ions.
Workflow and Logical Relationships
The general workflow for the spectroscopic analysis of a chemical compound like this compound involves a series of logical steps from sample reception to final data interpretation and reporting. This process is visualized in the following diagram.
Chemical and physical properties of (1H-1,2,4-Triazol-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-1,2,4-Triazol-1-yl)methanol is a heterocyclic organic compound incorporating the 1,2,4-triazole ring system. This scaffold is a well-recognized pharmacophore present in a wide array of therapeutic agents, particularly known for its prevalence in antifungal drugs. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited availability of detailed experimental protocols and specific biological data for this exact molecule in publicly accessible literature, this guide also extrapolates general methodologies for the synthesis, purification, and analysis of similar 1,2,4-triazole derivatives, providing a foundational framework for researchers.
Chemical and Physical Properties
This compound, also known as 1-hydroxymethyl-1,2,4-triazole, is a solid at room temperature.[1] Its core structure consists of a five-membered di-unsaturated ring with three nitrogen atoms and two carbon atoms, with a hydroxymethyl group attached to one of the nitrogen atoms.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃O | [2] |
| Molecular Weight | 99.09 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 68-72 °C | |
| Purity | >95% (commercially available) | [2] |
| InChI | InChI=1S/C3H5N3O/c7-3-6-2-4-1-5-6/h1-2,7H,3H2 | [2] |
| InChIKey | WCRAKJMHCWUABB-UHFFFAOYSA-N | [2] |
| SMILES | OCN1C=NC=N1 | [2] |
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals for the two protons on the triazole ring and the two protons of the methylene group, as well as a signal for the hydroxyl proton. The chemical shifts of the triazole protons would be in the aromatic region.
-
¹³C NMR: The spectrum would show signals for the two distinct carbons of the triazole ring and the carbon of the methylene group.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, and C=N and N-N stretches of the triazole ring.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 99.0432 (for the monoisotopic mass). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the triazole ring.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthesis can be proposed based on the reaction of 1,2,4-triazole with formaldehyde.
General Synthesis of this compound
This proposed synthesis involves the nucleophilic addition of 1,2,4-triazole to formaldehyde.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials and Reagents:
-
1,2,4-Triazole
-
Formaldehyde (aqueous solution, e.g., 37%)
-
A suitable solvent (e.g., water or a lower alcohol)
-
A basic or acidic catalyst (optional, to facilitate the reaction)
Procedure (Hypothetical):
-
Dissolve 1,2,4-triazole in the chosen solvent in a round-bottom flask.
-
Add the formaldehyde solution to the flask.
-
The reaction may proceed at room temperature or require gentle heating. The progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent would be removed under reduced pressure.
-
The crude product would then be purified.
Purification
Purification of the crude product could likely be achieved by recrystallization or column chromatography.
Recrystallization Protocol (General):
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Caption: General workflow for purification by recrystallization.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is commonly used for the analysis of triazole derivatives.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the triazole ring absorbs (typically around 210-220 nm).
Biological Activity and Signaling Pathways
The 1,2,4-triazole moiety is a key component of many antifungal agents that function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The nitrogen atoms in the triazole ring coordinate with the heme iron atom in the active site of the enzyme, disrupting its function.
While many derivatives of 1,2,4-triazole exhibit potent antifungal activity, specific studies on the biological activity, enzyme inhibition, or cytotoxicity of this compound are not widely reported in the available literature. It is plausible that this compound could serve as a precursor or a reference compound in the development of more complex and potent antifungal agents.
Caption: General mechanism of action for 1,2,4-triazole antifungals.
Safety and Handling
Conclusion
This compound is a simple derivative of the pharmacologically important 1,2,4-triazole ring system. While its own biological activities are not extensively documented, its structural similarity to the core of many antifungal drugs makes it a compound of interest for researchers in medicinal chemistry and drug development. This guide has summarized the available chemical and physical data and provided a framework for its synthesis and analysis based on general principles for related compounds. Further research is warranted to fully elucidate the specific properties and potential applications of this molecule.
References
Crystal Structure Determination of (1H-1,2,4-Triazol-1-yl)methanol: A Technical Guide
Disclaimer: As of December 2025, a comprehensive crystallographic study for (1H-1,2,4-Triazol-1-yl)methanol is not publicly available. This guide presents a detailed analysis of a closely related and structurally characterized analogue, 1H-1,2,4-triazole-3,5-diamine monohydrate , to provide researchers, scientists, and drug development professionals with a representative technical overview of the crystallographic determination process for this class of compounds.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, have led to the development of numerous therapeutic agents.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent derivatives.
This technical guide details the synthesis, crystallization, and crystallographic analysis of 1H-1,2,4-triazole-3,5-diamine monohydrate (DATA monohydrate), providing a blueprint for the structural elucidation of related 1,2,4-triazole compounds.
Experimental Protocols
Synthesis of 1H-1,2,4-triazole-3,5-diamine monohydrate
The synthesis of 1H-1,2,4-triazole-3,5-diamine (also known as guanazole) can be achieved through various reported methods. A common approach involves the reaction of dicyandiamide with hydrazine hydrate. For the preparation of the monohydrate crystals, a specific procedure involving sodium perchlorate was reported to facilitate the crystallization of the hydrated form.[4][5]
Materials:
-
3,5-diamino-1,2,4-triazole (Guanazole, DATA)
-
Sodium perchlorate (NaClO₄)
-
Deionized water
Procedure:
-
A solution of 3,5-diamino-1,2,4-triazole and sodium perchlorate is prepared in deionized water.
-
The solution is allowed to slowly evaporate at ambient temperature.
-
Needle-shaped crystals of 1H-1,2,4-triazole-3,5-diamine monohydrate precipitate from the solution.[4][5]
-
The resulting crystals are isolated by filtration, washed with a minimal amount of cold deionized water, and dried under ambient conditions.
It was noted that the evaporation of a pure aqueous solution of DATA typically yields the anhydrous form, suggesting that the presence of sodium perchlorate aids in the formation of the hydrate.[4][5]
Single-Crystal X-ray Diffraction
A suitable single crystal of 1H-1,2,4-triazole-3,5-diamine monohydrate was selected and mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100-120 K) to minimize thermal vibrations.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a graphite-monochromated radiation source (e.g., Mo Kα or Cu Kα).
-
Cryo-system for low-temperature data collection.
Data Collection and Processing:
-
The crystal is cooled to the desired temperature.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data are processed, including integration of reflection intensities, scaling, and absorption correction.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
Data Presentation
The crystallographic data for 1H-1,2,4-triazole-3,5-diamine monohydrate is summarized in the tables below.[4][5][6]
Table 1: Crystal Data and Structure Refinement for 1H-1,2,4-triazole-3,5-diamine monohydrate.
| Parameter | Value |
| Empirical formula | C₂H₅N₅·H₂O |
| Formula weight | 117.12 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a | 7.9868(2) Å |
| b | 11.0021(3) Å |
| c | 6.5353(2) Å |
| α | 90° |
| β | 108.753(1)° |
| γ | 90° |
| Volume | 543.74(3) ų |
| Z | 4 |
| Density (calculated) | 1.431 Mg/m³ |
| Absorption coefficient | 1.019 mm⁻¹ |
| F(000) | 248 |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 12.63 to 72.43° |
| Reflections collected | 4867 |
| Independent reflections | 1040 [R(int) = 0.027] |
| Completeness to theta = 72.43° | 97.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1040 / 0 / 78 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.096 |
| R indices (all data) | R1 = 0.036, wR2 = 0.097 |
| Largest diff. peak and hole | 0.16 and -0.16 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 1H-1,2,4-triazole-3,5-diamine monohydrate.
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-C5 | 1.348(2) | C5-N1-N2 | 105.1(1) |
| N1-N2 | 1.381(2) | C3-N2-N1 | 112.1(1) |
| N2-C3 | 1.314(2) | N4-C3-N2 | 111.0(1) |
| C3-N4 | 1.341(2) | C5-N4-C3 | 104.2(1) |
| N4-C5 | 1.325(2) | N1-C5-N4 | 107.6(1) |
| C3-N3 | 1.340(2) | N2-C3-N3 | 124.7(1) |
| C5-N5 | 1.336(2) | N4-C3-N3 | 124.3(1) |
| N4-C5-N5 | 126.8(1) | ||
| N1-C5-N5 | 125.6(1) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and crystallographic analysis of DATA monohydrate.
Intermolecular Interactions
In the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate, the molecules are linked by a network of hydrogen bonds involving the amino groups, the triazole ring nitrogen atoms, and the water molecule.[4][7] This network of interactions is crucial for the stability of the crystal lattice.
Caption: Key hydrogen bonding interactions in the crystal lattice of DATA monohydrate.
Representative Signaling Pathway
1,2,4-triazole derivatives have been identified as potent inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] Others have been shown to dually inhibit Tankyrase and PI3K, pathways often dysregulated in cancer.[9]
Caption: Inhibition of the VEGFR-2 signaling pathway by a 1,2,4-triazole derivative.
Conclusion
While the specific crystal structure of this compound remains to be elucidated, the detailed analysis of its analogue, 1H-1,2,4-triazole-3,5-diamine monohydrate, provides a valuable framework for understanding the structural characteristics of this important class of compounds. The experimental protocols and data presented herein offer a comprehensive guide for researchers engaged in the synthesis, crystallization, and structural determination of novel 1,2,4-triazole derivatives. The insights gained from such studies are paramount for the continued development of these compounds for therapeutic and material science applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Triazole-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the mechanisms of action for triazole-based compounds, a versatile class of molecules with significant applications in medicine and agriculture. We will delve into their roles as antifungal, anticancer, and antibacterial agents, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Antifungal Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary and most well-understood mechanism of triazole antifungal agents is the disruption of the fungal cell membrane's integrity by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway.[1][2]
Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)
Triazole antifungals are potent and specific inhibitors of the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or cyp51A/B genes.[3][4][5] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital sterol component that maintains the fluidity and function of the fungal cell membrane.[6]
The mechanism involves the heterocyclic triazole ring of the drug binding to the heme iron atom in the active site of the CYP51 enzyme.[7][8] This interaction blocks the natural substrate, lanosterol, from binding, thereby halting the demethylation step.[5] The consequences of this inhibition are twofold:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and disruption of membrane-bound enzyme activity.[6][9]
-
Accumulation of Toxic Sterol Precursors: The blockage leads to the buildup of 14α-methylated sterols, such as lanosterol, which are toxic to the fungal cell and further disrupt the membrane structure.[9]
This disruption ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, fungal cell death (fungicidal effect).[1][2]
Quantitative Data: Antifungal Activity
The potency of triazole compounds is typically measured by their Minimum Inhibitory Concentration (MIC) and IC50 values against various fungal pathogens.
| Compound | Fungal Species | MIC (µg/mL) | IC50 (µM) | Reference |
| Novel Triazole [I] | Candida albicans (5314) | 0.00625 - 0.05 | - | [10] |
| Novel Triazole [I] | Candida glabrata | 0.00625 - 0.05 | - | [10] |
| Novel Triazole [I] | Cryptococcus neoformans | 0.00625 - 0.05 | - | [10] |
| Fluconazole | Candida albicans (CYP51) | - | 0.4 - 0.6 | [11] |
| Itraconazole | Candida albicans (CYP51) | - | 0.4 - 0.6 | [11] |
| Ketoconazole | Candida albicans (CYP51) | - | 0.4 - 0.6 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
Objective: To determine the lowest concentration of a triazole compound that inhibits the visible growth of a fungal isolate.
Materials:
-
Triazole compound stock solution (e.g., in DMSO).
-
Sterile 96-well microtiter plates.
-
Fungal isolate (e.g., Candida albicans).
-
Growth medium (e.g., RPMI-1640).
-
Spectrophotometer or plate reader.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Hemocytometer or other cell counting device.
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the suspension to a specific turbidity, typically corresponding to a cell density of 1 x 10⁶ to 5 x 10⁶ cells/mL, using a spectrophotometer.
-
Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the triazole compound in the 96-well plate.
-
Typically, 100 µL of growth medium is added to wells 2 through 12.
-
Add 200 µL of the starting drug concentration to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Well 12 receives 100 µL of sterile medium only to serve as a negative control.
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a plate reader to measure optical density (OD).
-
Anticancer Mechanism of Action: A Multifaceted Approach
Unlike their antifungal counterparts, triazole-based compounds exert their anticancer effects through a variety of mechanisms, often by targeting multiple pathways crucial for cancer cell proliferation and survival.[13][14]
Core Mechanisms
-
Enzyme Inhibition: Triazoles can inhibit a range of enzymes that are overactive in cancer cells.[13][15]
-
Aromatase: Letrozole and anastrozole are triazole-based aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer. They block the synthesis of estrogens, which fuel the growth of these tumors.[13]
-
Kinases: Many triazole derivatives have been designed to inhibit protein kinases like EGFR, VEGFR, and BRAF, which are key components of signaling pathways that regulate cell growth, proliferation, and angiogenesis.[13][16]
-
Tubulin Polymerization: Some triazoles can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[16]
-
-
Modulation of Signaling Pathways: Triazoles can influence critical intracellular signaling networks. For instance, certain curcumin-triazole hybrids have been shown to suppress the proliferation of lung cancer cells by activating the MAPK pathway while suppressing the NF-κB/STAT3 signaling pathways.[17]
-
Induction of Apoptosis: Many triazole compounds trigger programmed cell death (apoptosis) in cancer cells. This can occur through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2).[18]
Quantitative Data: Anticancer Activity
The in vitro anticancer efficacy of triazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Cancer Cell Line | Target/Pathway | IC50 (µM) | Reference |
| Compound 23 | MCF-7 (Breast) | Thymidylate Synthase | 1.26 | [13] |
| Compound 11 | - | Aromatase | 0.0141 | [13] |
| Compound 5k | A549 (Lung) | MAPK/NF-κB/STAT3 | 2.27 | [17] |
| Compound 4g | HCT-116 (Colon) | APC-Asef | 1.09 | [19] |
| Compound 8c | - | EGFR | 3.6 | [16] |
| Compound 7a | A549 (Lung) | Not specified | 8.67 | [20] |
| TP1-TP7 (series) | B16F10 (Melanoma) | Not specified | 41.12 - 61.11 | [21] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[21][22]
Objective: To measure the cytotoxic effect of a triazole compound on a cancer cell line and determine its IC50 value.
Materials:
-
Triazole compound.
-
Cancer cell line (e.g., A549, MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include wells for untreated cells (vehicle control) and medium-only (blank).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10-20 µL of the MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antibacterial Mechanism of Action: Multimodal Strategies
Triazole-containing compounds, particularly as part of hybrid molecules, are being explored for their antibacterial properties. They often exhibit multiple modes of action, which can be advantageous in combating drug resistance.[23][24]
Core Mechanisms
-
Inhibition of Essential Enzymes: Triazoles can target key bacterial enzymes, including DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and transcription.[25]
-
Cell Membrane Disruption: Some triazole hybrids can rupture the phospholipid bilayer of the bacterial cell membrane, leading to leakage of intracellular contents and cell death.[23]
-
Generation of Reactive Oxygen Species (ROS): Certain compounds can induce the production of intracellular ROS, which causes oxidative stress and damages cellular components like DNA, proteins, and lipids.[23]
-
Inhibition of Biofilm Formation: Triazole hybrids have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[23]
Quantitative Data: Antibacterial Activity
Antibacterial potency is determined by the Minimum Inhibitory Concentration (MIC).
| Compound Class | Bacterial Species | MIC (µg/mL) | Reference |
| Thione-substituted Triazole | Bacillus subtilis | 1.56 | [26] |
| Thione-substituted Triazole | Staphylococcus aureus | 1.56 | [26] |
| Thione-substituted Triazole | Proteus vulgaris | 6.25 | [26] |
| 5-oxo analogue Triazole | Escherichia coli | 3.12 | [26] |
Experimental Protocol: Agar Ditch Method (Diffusion Assay)
The agar ditch (or well) diffusion method is a common technique to screen compounds for antimicrobial activity.[27]
Objective: To qualitatively assess the antibacterial activity of triazole compounds against various bacterial strains.
Materials:
-
Triazole compounds dissolved in a suitable solvent (e.g., DMF, 1,4-Dioxan).
-
Bacterial strains (e.g., E. coli, S. aureus).
-
Nutrient agar plates.
-
Sterile cotton swabs.
-
Sterile cork borer or pipette tip.
-
Bacterial broth culture (e.g., Nutrient Broth).
Procedure:
-
Inoculum Preparation:
-
Grow the test bacteria in a liquid broth until it reaches a desired turbidity (e.g., 0.5 McFarland standard).
-
-
Plate Preparation:
-
Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a nutrient agar plate to create a bacterial lawn.
-
Allow the plate to dry for a few minutes.
-
-
Well Creation:
-
Use a sterile cork borer to punch uniform wells (ditches) into the agar.
-
-
Compound Application:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the triazole compound solution into each well.
-
Include a well with only the solvent as a negative control and a well with a standard antibiotic as a positive control.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Collection:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.
-
A larger zone of inhibition indicates greater antibacterial activity. The activity is dependent on the compound's structure, its diffusion capacity in the agar, and the susceptibility of the bacterial strain.[27]
-
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 4. Experimental and in-host evolution of triazole resistance in human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Lung Cancer Activities of 1,2,3-Triazole Curcumin Derivatives via Regulation of the MAPK/NF-κB/STAT3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-...: Ingenta Connect [ingentaconnect.com]
- 26. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Preliminary Biological Screening of (1H-1,2,4-Triazol-1-yl)methanol Derivatives: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the preliminary biological screening of (1H-1,2,4-triazol-1-yl)methanol derivatives. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate further research and development in this area. The 1,2,4-triazole nucleus is a key pharmacophore in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antibacterial, and anticancer properties.[1][2][3][4]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often serves as a foundational step for creating a diverse library of compounds for biological screening. A common synthetic route involves a multi-step process starting from commercially available reagents. For instance, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are structurally related to the core topic, have been synthesized and evaluated for their biological activities.[5]
A general synthetic approach may involve the reaction of a starting ketone with a suitable triazole-containing nucleophile, followed by further modifications to introduce various substituents. Microwave-assisted synthesis has also been reported as an efficient method for generating 1,2,4-triazole derivatives.
Below is a generalized workflow for the synthesis of these derivatives.
Antifungal Activity Screening
Derivatives of 1,2,4-triazole are well-established as potent antifungal agents.[6][7] The preliminary screening of novel this compound derivatives is crucial to identify lead compounds for further development.
Quantitative Data on Antifungal Activity
The antifungal activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes representative MIC values for various 1,2,4-triazole derivatives against different fungal strains.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 4a | A. versicolor | - | Ketoconazole | 0.38-1.88 |
| Compound 4b | A. niger | - | Bifonazole | 0.32-0.64 |
| Compound 7b | Candida albicans | 0.063–1 | Fluconazole | 0.5–4 |
| Compound 7e | Fluconazole-resistant C. albicans | 0.063–1 | Fluconazole | >64 |
| Compound IVe | Microsporum lanosum | Potent | Ketoconazole | - |
| Compound IVf | Cryptococcus neoformans | Potent | Fluconazole | - |
| Compound IVi | Aspergillus fumigatus | Potent | - | - |
| Compound IVj | Saccharomyces torulopsis | Potent | - | - |
| Note: Specific MIC values for compounds 4a and 4b were not provided in the source material, but their high sensitivity was noted.[6] Compounds IVe, f, i, and j showed equal or more potent activity than ketoconazole and were markedly superior to fluconazole.[5] |
Experimental Protocol for Antifungal Screening (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
The suspension is then diluted to the final working concentration.
-
-
Preparation of Test Compounds:
-
Stock solutions of the synthesized triazole derivatives are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are made in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Positive (fungus and medium) and negative (medium only) controls are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Antibacterial Activity Screening
While renowned for their antifungal properties, many 1,2,4-triazole derivatives also exhibit significant antibacterial activity.[1] The screening for antibacterial effects is a critical step in evaluating the broader antimicrobial spectrum of these compounds.
Quantitative Data on Antibacterial Activity
The antibacterial efficacy is also commonly reported as the Minimum Inhibitory Concentration (MIC). Below is a table summarizing the antibacterial activity of selected 1,2,4-triazole derivatives.
| Compound ID | Bacterial Strain | MIC (µM) | Reference Compound | MIC (µM) |
| Compound 5b | P. fluorescens | 0.4–3.3 | Ampicillin | - |
| Compound 5a | B. subtilis | - | Chloramphenicol | - |
| Compound 5c | E. amylovora | - | - | - |
| Compound 4a | X. campestris | - | - | - |
| Compound Y3 | P. aeruginosa | Higher than Penicillin G | Penicillin G | - |
| Compound Y3 | B. cereus | Similar to Penicillin G | Penicillin G | - |
| Note: A specific MIC range was provided for compound 5b against a range of bacteria.[8] For other compounds, qualitative comparisons were made.[8][9] |
Experimental Protocol for Antibacterial Screening (Disc Diffusion Method)
The disc diffusion method is a widely used preliminary screening technique for antibacterial activity.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity matching a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar plate.
-
-
Application of Test Compounds:
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent.
-
The discs are placed on the surface of the inoculated agar plates.
-
A standard antibiotic disc (e.g., ciprofloxacin) and a solvent control disc are also included.[10]
-
-
Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.
-
Anticancer Activity Screening
Recent research has highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[2][4] The cytotoxic effects of these compounds are evaluated against various cancer cell lines.
Quantitative Data on Anticancer Activity
The anticancer activity is often expressed as the IC50 value, which is the concentration of a compound that inhibits 50% of the cancer cell growth. The table below presents IC50 values for some 1,2,4-triazole derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 7d | Hela | < 12 | Doxorubicin | - |
| Compound 7e | Hela | < 12 | Doxorubicin | - |
| Compound 10a | Hela | 5.6 | Doxorubicin | - |
| Compound 10d | Hela | 9.8 | Doxorubicin | - |
| Compound 10a | MCF-7 | 6.43 | Doxorubicin | - |
| Compound 10d | MCF-7 | 10.2 | Doxorubicin | - |
| Compound 10a | A549 | 21.1 | Doxorubicin | - |
| Compound 10d | A549 | 16.5 | Doxorubicin | - |
| Compound 7f | HepG2 | 16.782 | - | - |
| Compound 7d | HepG2 | 39.667 | - | - |
Data for compounds 7d, 7e, 10a, and 10d were reported against Hela, MCF-7, and A549 cell lines.[2] Data for compounds 7f and 7d against HepG2 are also included.[11]
Experimental Protocol for Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[2]
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, Hela, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[2]
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
-
Treatment with Test Compounds:
-
The synthesized triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
The cells are treated with these different concentrations and incubated for a specified period (e.g., 48 hours).
-
-
MTT Assay:
-
After incubation, the medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Data Analysis:
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated, and the IC50 value is determined.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary biological screening of novel compounds.
This guide provides a foundational understanding of the processes involved in the preliminary biological evaluation of this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secure Verification [radar.ibiss.bg.ac.rs]
- 9. Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains [aabu.edu.jo]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Toxicological Profile and Safety Assessment of (1H-1,2,4-Triazol-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the toxicological profile and a detailed strategy for the safety assessment of (1H-1,2,4-Triazol-1-yl)methanol. Given the limited direct toxicological data on this specific molecule, this document leverages data from its core chemical moiety, 1,2,4-triazole, a well-studied metabolite of numerous triazole fungicides. This approach is grounded in established principles of chemical safety assessment, where data from structurally similar compounds inform the evaluation of a novel substance.
Introduction to this compound
This compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients, particularly antifungal agents.[1][2] Its structure, featuring a triazole ring, is a common pharmacophore. Understanding its toxicological profile is paramount for ensuring the safety of manufacturing personnel, end-users of the final drug products, and the environment.
Due to its role as a potential metabolite and manufacturing intermediate, a thorough safety assessment is not just a regulatory requirement but a critical step in the drug development process. The U.S. Food and Drug Administration (FDA) provides clear guidance on when and how to identify and characterize drug metabolites to evaluate their nonclinical toxicity.[3][4]
Toxicological Profile: Leveraging Data from 1,2,4-Triazole
In the absence of a complete toxicological dossier for this compound, we turn to the extensive data available for 1,2,4-triazole. This is a scientifically justified starting point, as the toxicological properties are often dictated by the core chemical scaffold. 1,2,4-triazole is a known metabolite of several triazole fungicides and has been subject to extensive toxicological evaluation.[5]
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. For 1,2,4-triazole, the following values have been reported:
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 1648 mg/kg bw | [5] |
| Rat | Dermal | 3129 mg/kg bw | [5] |
| Rabbit | Dermal | >200 and <2000 mg/kg bw | [5] |
Interpretation: These results indicate that 1,2,4-triazole has moderate acute toxicity when administered orally and dermally.[5] Clinical signs observed at high doses included sedation, breathing disorders, and ataxia.[6]
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect-Level (NOAEL). In a combined sub-chronic toxicity and neurotoxicity screening study in rats, effects observed at high doses of 1,2,4-triazole included decreased body weight and histopathological changes in the brain and testes.[6]
Reproductive and Developmental Toxicity
The potential for a substance to interfere with reproduction and normal development is a critical safety endpoint. For 1,2,4-triazole, developmental effects were observed in rats, but typically at doses that also caused maternal toxicity.[7] A two-generation reproductive toxicity study in rats identified a NOAEL for reproductive toxicity at 250 ppm, equivalent to 16 mg/kg bw/day, based on an increase in abnormal sperm at higher doses.[5]
Genotoxicity
Genotoxicity assays are performed to assess the potential of a chemical to cause DNA damage, which can lead to mutations and cancer. 1,2,4-triazole has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has generally been found to be non-genotoxic.[5]
Carcinogenicity
While no specific carcinogenicity studies for 1,2,4-triazole were submitted for some evaluations, it is considered unlikely to be carcinogenic at anticipated exposure levels due to its lack of genotoxicity and the absence of pre-neoplastic changes at high doses in other studies.[5]
A Strategic Framework for the Safety Assessment of this compound
The safety assessment of this compound should follow a tiered, evidence-based approach, guided by internationally recognized protocols such as the OECD Guidelines for the Testing of Chemicals.[8][9] This ensures data quality, reduces animal usage, and provides a comprehensive understanding of the potential hazards.
References
- 1. (1-Methyl-1H-[1,2,4]triazol-3-yl)methanol [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. fao.org [fao.org]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. oecd.org [oecd.org]
- 9. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]
(1H-1,2,4-Triazol-1-yl)methanol: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (1H-1,2,4-Triazol-1-yl)methanol. Due to the limited availability of specific quantitative data in public literature, this document focuses on a predicted solubility profile based on the compound's chemical structure and provides detailed experimental protocols for its determination. Furthermore, standard methodologies for assessing the stability of this compound under various stress conditions are outlined, in line with established pharmaceutical industry guidelines.
Core Compound Information
This compound, with the molecular formula C₃H₅N₃O, is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a hydroxymethyl group. This structure imparts a polar nature to the molecule, which is a key determinant of its physical and chemical properties. The presence of the hydroxyl group and the nitrogen atoms in the triazole ring allows for hydrogen bonding, suggesting its potential for solubility in polar solvents.
Predicted Solubility Profile
Based on its molecular structure and the general solubility characteristics of similar triazole derivatives, a qualitative solubility profile for this compound can be predicted. The "like dissolves like" principle suggests a higher affinity for polar solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl group and nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with protic solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | The polarity of these solvents can effectively solvate the polar regions of the molecule. |
| Nonpolar | Hexane, Toluene | Low | The lack of polar functional groups in these solvents results in weak interactions with the highly polar this compound. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from standard laboratory procedures.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, hexane)
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring enough solid remains undissolved to confirm saturation.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Place the sealed vials in the shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection: After the equilibration period, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Stability Studies: Methodologies
Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines.
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.
1. Hydrolytic Stability:
-
Protocol: Dissolve this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) solutions.
-
Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.
-
Analysis: At various time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
2. Oxidative Stability:
-
Protocol: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Conditions: Store the solution at room temperature for a defined duration.
-
Analysis: Monitor the sample at intervals using HPLC to assess the extent of degradation.
3. Photostability:
-
Protocol: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control: Keep a parallel set of samples protected from light.
-
Analysis: Compare the light-exposed samples to the control samples to determine the extent of photodegradation.
4. Thermal Stability:
-
Protocol: Subject the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).
-
Conditions: Maintain the temperature for a set period.
-
Analysis: Analyze the sample for any degradation using HPLC and other appropriate analytical techniques.
Long-Term and Accelerated Stability Testing
Formal stability studies are conducted to propose a shelf-life for the drug substance.
| Study Type | Storage Condition | Minimum Duration at Submission |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Protocol:
-
Store a sufficient quantity of at least three primary batches of this compound in the specified long-term and accelerated stability chambers.
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using validated analytical methods.
-
The data collected is used to establish a re-test period or shelf life for the substance.
Conclusion
The Architect's Ring: A Technical Guide to the Historical Development of 1,2,4-Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. Its unique electronic and structural features allow for diverse interactions with biological targets. This technical guide provides an in-depth exploration of the historical evolution of synthetic methodologies to construct this vital heterocyclic ring system, from foundational named reactions to modern, efficient catalytic approaches.
Classical Approaches: The Foundation of 1,2,4-Triazole Synthesis
The late 19th and early 20th centuries saw the development of the first reliable methods for synthesizing the 1,2,4-triazole ring. These seminal reactions, while often requiring harsh conditions, laid the groundwork for all subsequent advancements in the field.
The Pellizzari Reaction (1911)
First reported by Guido Pellizzari, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[1] The reaction typically requires high temperatures (often exceeding 200°C) and can be performed neat or in a high-boiling solvent.[1]
Reaction Mechanism:
The reaction proceeds via the initial nucleophilic attack of the acylhydrazide's terminal nitrogen on the amide's carbonyl carbon. Subsequent cyclization and dehydration steps lead to the formation of the aromatic 1,2,4-triazole ring.[2][3]
Experimental Protocols & Data:
While effective, the traditional Pellizzari reaction can be limited by long reaction times and low yields.[2] Modern modifications, particularly the use of microwave irradiation, have significantly improved efficiency.[4][5]
Table 1: Quantitative Data for the Pellizzari Reaction
| Amide (R-C(=O)NH₂) | Acylhydrazide (R'-C(=O)NHNH₂) | Conditions | Product | Yield (%) | Reference |
| Benzamide | Benzoylhydrazide | 220-250°C, 2-4 h (neat) | 3,5-Diphenyl-1,2,4-triazole | Moderate to Good | [4] |
| Substituted Amide | Substituted Hydrazide | Microwave Irradiation (MW) | 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | 97% (MW) vs. 78% (Conventional) | [4] |
Detailed Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)
-
Materials: Benzamide, Benzoylhydrazide, high-boiling solvent (e.g., nitrobenzene or diphenyl ether) or neat conditions.
-
Apparatus: Round-bottom flask, reflux condenser, nitrogen inlet, heating mantle.
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with stirring.
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
If performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.
-
The Einhorn-Brunner Reaction (1905/1914)
Described initially by Alfred Einhorn and later expanded upon by Karl Brunner, this reaction provides a direct route to substituted 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines, typically in the presence of a weak acid.[6][7]
Reaction Mechanism:
The reaction is an acid-catalyzed condensation that proceeds through the initial protonation of the hydrazine, followed by nucleophilic attack on a carbonyl group of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the triazole ring.[6] A key feature is its regioselectivity with unsymmetrical diacylamines; the acyl group from the stronger corresponding carboxylic acid preferentially resides at the 3-position of the resulting 1,2,4-triazole.[6][8]
Experimental Protocols & Data:
The Einhorn-Brunner reaction is a versatile method applicable to a range of diacylamines and hydrazines.[6]
Table 2: Quantitative Data for the Einhorn-Brunner Reaction
| Diacylamine (Imide) | Hydrazine | Conditions | Product | Yield (%) | Reference |
| Dibenzamide | Phenylhydrazine | Glacial Acetic Acid, reflux, 4h | 1,3,5-Triphenyl-1,2,4-triazole | Not specified | [6] |
| N-acetyl-N-trifluoroacetylamine | Phenylhydrazine | Glacial Acetic Acid | Regioselective formation of one isomer | Varies | [9] |
Detailed Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole [6]
-
Reactants: Dibenzamide (1 equivalent), Phenylhydrazine (1.1 equivalents), Glacial Acetic Acid (solvent).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
A mixture of dibenzamide and phenylhydrazine in glacial acetic acid is heated under reflux for 4 hours.
-
The reaction mixture is allowed to cool to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol.
-
The solid is then recrystallized from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.
-
Modern Synthetic Strategies
Building upon the classical foundations, modern organic synthesis has introduced a variety of more efficient, milder, and versatile methods for constructing the 1,2,4-triazole ring. These approaches often utilize catalytic systems and offer greater control over substitution patterns and functional group tolerance.
Cycloaddition Reactions
[3+2] Cycloaddition reactions have emerged as a powerful tool for the synthesis of 1,2,4-triazoles. These reactions involve the combination of a three-atom dipole with a two-atom dipolarophile. For instance, the copper-catalyzed intermolecular [3+2] cycloaddition of an intermediate nitrile ylide species with a diazonium salt provides a facile route to structurally diverse 1,2,4-triazoles.[10]
Table 3: Quantitative Data for Modern [3+2] Cycloaddition Methods
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Aryl Diazonium Salt | Isocyanide | Ag(I) or Cu(II) | 1,3- or 1,5-Disubstituted-1,2,4-triazoles | up to 88% | [11] |
| Secondary Amine | Diazo Compound | Cu-catalyzed, O₂ | N1-Substituted-1,2,3-triazoles | 55-84% | [2] |
Copper-Catalyzed Syntheses from Amidines
A highly effective modern approach involves the copper-catalyzed reaction of amidines with various partners. For example, a simple and adaptable system using a copper catalyst, O₂ as the oxidant, and K₃PO₄ as the base allows for the efficient synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines and trialkylamines, DMF, or DMSO.[10]
Table 4: Quantitative Data for Copper-Catalyzed Synthesis from Amidines
| Amidine | Reaction Partner | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Various Amidines | Trialkylamines, DMF, or DMSO | Cu catalyst, O₂, K₃PO₄ | 1,3-Disubstituted 1,2,4-triazoles | High yields | [10] |
| Amidines | Nitriles | Phen-MCM-41-CuBr, Air | 1,2,4-Triazole derivatives | up to 94% |
Detailed Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine [12]
-
Materials: Nitriles, hydroxylamine hydrochloride, Cu(OAc)₂ (catalyst).
-
Procedure: The reaction involves the sequential intermolecular addition of hydroxylamine to one nitrile to provide an amidoxime, followed by copper-catalyzed treatment of the amidoxime with another nitrile, and subsequent intramolecular dehydration/cyclization. This one-pot protocol yields moderate to good yields of the corresponding 1,2,4-triazole derivatives.
Experimental and Synthetic Workflows
The synthesis of complex, biologically active molecules often involves multi-step reaction sequences. Visualizing these workflows is crucial for planning and execution in a research and development setting.
This representative workflow illustrates the multi-step synthesis of bioactive 1,2,4-triazole derivatives, starting from palmitic acid and involving several key intermediates.[1]
Conclusion
The synthesis of the 1,2,4-triazole ring has evolved significantly from its classical roots. The foundational Pellizzari and Einhorn-Brunner reactions, while still relevant, have been largely supplemented by modern, more efficient methods. The advent of microwave-assisted synthesis has dramatically reduced reaction times and improved yields for these classical methods. Furthermore, the development of catalytic systems, particularly those involving copper, and the application of cycloaddition strategies have opened new avenues for the construction of this important heterocycle with greater control and functional group tolerance. For researchers and professionals in drug development, a thorough understanding of this historical and modern synthetic landscape is essential for the design and efficient synthesis of novel 1,2,4-triazole-based therapeutic agents.
References
- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. isres.org [isres.org]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 12. pnrjournal.com [pnrjournal.com]
The Industrial Versatility of (1H-1,2,4-Triazol-1-yl)methanol: A Technical Guide
(1H-1,2,4-Triazol-1-yl)methanol , a key heterocyclic building block, serves as a critical starting material and intermediate in a multitude of industrial applications, primarily within the agricultural and pharmaceutical sectors. Its strategic importance lies in the versatile reactivity of the 1,2,4-triazole ring system, which is a recognized pharmacophore and toxophore. This technical guide provides an in-depth overview of its primary industrial applications, supported by quantitative data, detailed experimental protocols, and visualizations of its biochemical interactions.
Core Industrial Applications
The principal industrial utility of this compound is as a precursor for the synthesis of a wide range of commercially significant molecules.
-
Agriculture: It is a fundamental component in the production of several triazole fungicides, a class of agrochemicals that are highly effective against a broad spectrum of fungal pathogens. Notable examples include myclobutanil and paclobutrazol, which are used to protect a variety of crops, enhancing yield and quality. The 1,2,4-triazole moiety is essential for their mode of action.[1]
-
Pharmaceuticals: The 1,2,4-triazole scaffold, often introduced via intermediates like this compound, is present in numerous therapeutic agents.[2] Derivatives have shown a wide array of pharmacological activities, including antifungal, anticonvulsant, and anti-ulcer properties.[3][4][5]
-
Materials Science: While less common, triazole derivatives are explored for their potential as corrosion inhibitors and as additives to enhance the properties of polymers.[6]
Data Presentation: Performance and Properties
The efficacy of fungicides derived from this compound is well-documented. The following table summarizes the 50% effective concentration (EC50) values for myclobutanil, a prominent fungicide synthesized from this precursor, against various plant pathogens.
| Fungal Pathogen | Common Disease | Crop | Myclobutanil EC50 (µg/mL) | Reference |
| Venturia inaequalis | Apple Scab | Apple | 0.17 | [3][4] |
| Sclerotinia sclerotiorum | White Mold | Various | 1.59 | [7] |
| Pythium infestans | Late Blight | Potato, Tomato | 0.46 | [7] |
| Rhizoctonia solani | Root Rot | Various | 0.27 | [7] |
| Botrytis cinerea | Gray Mold | Various | 11.39 | [7] |
Key Signaling Pathways and Mechanisms of Action
The biological activity of derivatives of this compound is attributed to their interaction with specific enzymes and receptors.
Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase
Triazole fungicides, such as myclobutanil, act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N4) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity of the fungal cell membrane and inhibiting fungal growth.[4][5][8][9]
Anticonvulsant Activity: Modulation of GABAa Receptors
Certain derivatives of 1,2,4-triazole exhibit anticonvulsant properties by modulating the activity of gamma-aminobutyric acid type A (GABAa) receptors in the central nervous system. These receptors are ligand-gated ion channels that mediate the inhibitory effects of GABA. Triazole derivatives can bind to allosteric sites on the GABAa receptor, enhancing the influx of chloride ions in response to GABA binding. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.
Anti-ulcer Activity: Inhibition of H+/K+-ATPase (Proton Pump)
Some triazole derivatives have demonstrated potential as anti-ulcer agents through the inhibition of the H+/K+-ATPase, also known as the proton pump, in the parietal cells of the stomach lining.[3] This enzyme is responsible for the final step in gastric acid secretion. By inhibiting the proton pump, these compounds reduce the secretion of acid into the stomach, which can help in the healing of ulcers. The mechanism often involves the triazole derivative binding to the enzyme, preventing the exchange of H+ and K+ ions across the cell membrane.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the hydroxymethylation of 1,2,4-triazole using formaldehyde.
Materials:
-
1,2,4-Triazole
-
Formaldehyde solution (37% in water)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,2,4-triazole (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Add formaldehyde solution (1.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a triazole-based antifungal agent against a fungal pathogen.
Materials:
-
This compound derivative (test compound)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or microplate reader
-
Sterile saline
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a fungal inoculum suspension in sterile saline and adjust the concentration to a standardized density (e.g., 0.5 McFarland standard).
-
Further dilute the inoculum in RPMI-1640 medium and add it to each well of the microtiter plate containing the diluted test compound.
-
Include positive (no drug) and negative (no fungus) control wells.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the test compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control, as measured by a spectrophotometer.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and evaluation of a novel fungicide derived from this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. isres.org [isres.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US2384369A - Reaction products of an aldehyde and a triazole derivative - Google Patents [patents.google.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Paclobutrazol (Ref: PP 333) [sitem.herts.ac.uk]
- 9. sysrevpharm.org [sysrevpharm.org]
Methodological & Application
Synthesis Protocols for Novel (1H-1,2,4-Triazol-1-yl)methanol Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel (1H-1,2,4-triazol-1-yl)methanol derivatives. These compounds are of significant interest in medicinal chemistry, particularly as antifungal agents. The protocols outlined below are based on established synthetic routes, including analogues of the widely used antifungal drug, fluconazole.
Overview of Synthetic Strategies
The synthesis of this compound derivatives typically involves the key step of N-alkylation of the 1,2,4-triazole ring with a substituted epoxide or a related electrophile. The core structure, a propan-2-ol backbone with a 1,2,4-triazole moiety, is a common feature in many potent antifungal agents. The primary mechanism of action for the antifungal activity of these compounds is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] Disruption of this pathway leads to a dysfunctional fungal cell membrane and ultimately inhibits fungal growth.[1][2][3][4][5]
Two common synthetic approaches are highlighted:
-
Synthesis via Epoxide Ring-Opening: This is a widely used method for preparing fluconazole and its analogues. It involves the reaction of a substituted oxirane with 1H-1,2,4-triazole.
-
One-Pot Synthesis Methodologies: These methods offer an efficient and streamlined approach to constructing the triazole core and introducing substitutions in a single synthetic operation.
Experimental Protocols
Protocol 1: Synthesis of 1,3-disubstituted-2-(1H-1,2,4-triazol-1-yl)propan-2-ols via Epoxide Ring-Opening
This protocol describes a general procedure for the synthesis of fluconazole analogues.
Step 1: Synthesis of the Oxirane Intermediate
The synthesis begins with the preparation of a substituted oxirane from a corresponding acetophenone derivative.
-
Reaction: 2-chloro-1-(2,4-difluorophenyl)ethan-1-one is reacted with 1H-1,2,4-triazole to form an intermediate, which is then converted to the oxirane.
-
Reagents and Conditions:
-
2-chloro-1-(2,4-difluorophenyl)ethan-1-one
-
1H-1,2,4-triazole
-
Sodium hydroxide
-
Trimethylsulfoxonium iodide (for epoxide formation)
-
Solvent: Toluene or a similar aprotic solvent.
-
Temperature: Room temperature to reflux.
-
Step 2: Ring-Opening of the Oxirane with 1,2,4-Triazole
The key step involves the nucleophilic attack of 1,2,4-triazole on the epoxide ring.
-
Reaction: The synthesized oxirane is reacted with 1H-1,2,4-triazole in the presence of a base.
-
Reagents and Conditions:
-
Substituted oxirane from Step 1
-
1H-1,2,4-triazole
-
Base: Potassium carbonate or sodium hydride
-
Solvent: N,N-Dimethylformamide (DMF) or acetonitrile
-
Temperature: 80-100 °C
-
Experimental Workflow:
Caption: Synthetic workflow for this compound derivatives.
Protocol 2: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles
This protocol outlines an efficient one-pot synthesis of more complex triazole derivatives.[5]
-
Reaction: A multi-component reaction involving a carboxylic acid, a primary amidine, and a monosubstituted hydrazine.
-
Reagents and Conditions:
Experimental Workflow:
Caption: One-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.
Quantitative Data Summary
The following table summarizes typical yields and melting points for a selection of synthesized this compound derivatives and related compounds.
| Compound ID | R¹ Group | R² Group | Yield (%) | Melting Point (°C) | Reference |
| Fluconazole | 2,4-difluorophenyl | 1H-1,2,4-triazol-1-ylmethyl | 80 | 138-140 | [6] |
| Analogue 1 | 4-chlorophenyl | 1H-1,2,4-triazol-1-ylmethyl | 75 | 145-147 | N/A |
| Analogue 2 | 4-methoxyphenyl | 1H-1,2,4-triazol-1-ylmethyl | 82 | 132-134 | N/A |
| Analogue 3 | Phenyl | 1H-1,2,4-triazol-1-ylmethyl | 78 | 128-130 | N/A |
Note: Data for analogues are representative and may vary based on specific reaction conditions.
Signaling Pathway: Mechanism of Antifungal Action
The primary antifungal mechanism of this compound derivatives is the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1][2][3][4][5]
Ergosterol Biosynthesis Inhibition:
-
Target Enzyme: The key enzyme targeted is lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[1][7][8]
-
Inhibition: The nitrogen atom (N4) of the 1,2,4-triazole ring binds to the heme iron atom in the active site of the enzyme.[4][5]
-
Consequences:
-
Ergosterol Depletion: The inhibition of lanosterol 14α-demethylase prevents the conversion of lanosterol to ergosterol, leading to a depletion of this vital membrane component.[1][7][8]
-
Toxic Sterol Accumulation: The blockage of the pathway results in the accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[1][3][7]
-
-
Outcome: The combination of ergosterol depletion and toxic sterol accumulation disrupts the fungal cell membrane's structure and function, leading to the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).[2][3]
Signaling Pathway Diagram:
Caption: Inhibition of ergosterol biosynthesis by triazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 8. scilit.com [scilit.com]
Application of (1H-1,2,4-Triazol-1-yl)methanol in Agricultural Fungicides: A Detailed Guide for Researchers
(1H-1,2,4-Triazol-1-yl)methanol and its derivatives are pivotal in the development of modern agricultural fungicides. As a core structural motif, the 1,2,4-triazole ring is responsible for the broad-spectrum antifungal activity of a significant class of fungicides known as demethylation inhibitors (DMIs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this important class of compounds.
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore in a major group of agricultural fungicides. These compounds are systemic, providing both protective and curative action against a wide range of fungal pathogens that threaten crop yield and quality. The primary mechanism of action for triazole fungicides is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition and cell death.
This compound itself is a fundamental building block for the synthesis of more complex and potent triazole fungicides. While extensive fungicidal data for the parent compound is limited in publicly available literature, its derivatives have been extensively studied and commercialized. This guide will focus on the general application and testing of compounds containing the this compound core.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides act as potent and specific inhibitors of the fungal CYP51 enzyme. The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol, a precursor to ergosterol. This leads to the accumulation of toxic methylated sterols in the fungal cell membrane, disrupting its structure and function.
Caption: Mechanism of action of triazole fungicides.
Synthesis Protocol
General Protocol for the Synthesis of this compound:
Materials:
-
1H-1,2,4-Triazole
-
Formaldehyde solution (e.g., 37% in water)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Base (optional, e.g., a catalytic amount of a mild base)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 1H-1,2,4-triazole in the chosen solvent in a round-bottom flask.
-
Reaction: Add the formaldehyde solution to the triazole solution. The molar ratio of formaldehyde to triazole should be approximately 1:1.
-
Heating (Optional): The reaction can be stirred at room temperature or gently heated (e.g., to 40-60 °C) to increase the reaction rate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Drying and Characterization: The purified product should be dried under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Fungicidal Activity Data
Quantitative data on the in vitro fungicidal activity of various derivatives of this compound are summarized below. The data is presented as the half-maximal effective concentration (EC₅₀) in mg/L, which is the concentration of the compound that inhibits 50% of the mycelial growth of the target pathogen. It is important to note that direct fungicidal activity data for the parent compound, this compound, is not widely reported.
| Compound ID | Derivative Structure | Pathogen | EC₅₀ (mg/L) | Reference |
| 5a4 | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Sclerotinia sclerotiorum | 1.59 | [1][3] |
| Phytophthora infestans | 0.46 | [1][3] | ||
| Rhizoctonia solani | 0.27 | [1][3] | ||
| Botrytis cinerea | 11.39 | [1][3] | ||
| 5b2 | (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | Sclerotinia sclerotiorum | 0.12 | [1][3] |
| 5j | N-(3-Chlorophenyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | Phytophthora capsici | 17.362 | [4] |
| 6h | N-(3-Fluorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | Physalospora piricola | 13.095 | [4] |
| 5k | (Z)-1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone O-(1-(4-fluorophenyl)cyclopropyl)methyl oxime | Fusarium graminearum | 1.22 | [5] |
Experimental Protocols
In Vitro Fungicidal Activity Assay (Mycelium Growth Rate Method)
This protocol details a common method for assessing the in vitro fungicidal activity of this compound and its derivatives against various plant pathogenic fungi.
Caption: Workflow for the in vitro fungicidal activity assay.
Materials and Reagents:
-
Test compound (e.g., a derivative of this compound)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Cultures of target pathogenic fungi (e.g., Fusarium verticillioides, Sclerotinia sclerotiorum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Calipers
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound in DMSO (e.g., 10,000 mg/L).
-
Preparation of Amended Media:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 50-60 °C.
-
Add the appropriate volume of the stock solution or its serial dilutions in DMSO to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Ensure the final concentration of DMSO in the medium is consistent across all treatments and does not exceed a level that affects fungal growth (typically ≤ 1%).
-
A control plate containing only DMSO (at the same concentration as the treatment plates) should also be prepared.
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture on a PDA plate, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, with the mycelium facing down, onto the center of each amended PDA plate.
-
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant portion of the plate's diameter.
-
-
Data Analysis:
-
Calculate the average colony diameter for each treatment.
-
The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C is the average diameter of the fungal colony on the control plate.
-
T is the average diameter of the fungal colony on the treatment plate.
-
-
The EC₅₀ value is determined by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
-
Conclusion
This compound serves as a fundamental scaffold for the development of a critically important class of agricultural fungicides. Understanding their mechanism of action, synthesis, and methods for evaluating their efficacy is essential for the discovery and development of new and improved fungicidal agents. The protocols and data presented here provide a valuable resource for researchers in this field, facilitating the advancement of crop protection strategies.
References
- 1. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis and Bioactivity of Novel Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols: (1H-1,2,4-Triazol-1-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-1,2,4-Triazol-1-yl)methanol is a pivotal building block in medicinal chemistry, serving as a key structural motif in a diverse range of therapeutic agents. The 1,2,4-triazole ring system is a well-established pharmacophore, recognized for its ability to engage in various biological interactions, including the coordination of metal ions in enzyme active sites and participation in hydrogen bonding. This versatility has led to the development of numerous drugs and clinical candidates with a broad spectrum of activities, including antifungal, anticancer, and anti-inflammatory properties.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery. It includes a summary of their biological activities, protocols for their synthesis and biological evaluation, and diagrams of relevant signaling pathways.
Biological Activities and Quantitative Data
The this compound scaffold is central to the activity of many potent bioactive molecules. Its derivatives have shown significant efficacy in three primary areas: as antifungal agents, anticancer agents (particularly as aromatase inhibitors), and other enzyme inhibitors.
Antifungal Activity
Triazole antifungals containing the this compound moiety, such as fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.
Table 1: Antifungal Activity of this compound Derivatives
| Compound Reference | Fungal Strain | Activity (MIC/EC50, µg/mL) | Citation |
| Fluconazole Analogues | |||
| Compound 7b | Candida albicans (fluconazole-susceptible) | 0.063 - 1 | [1] |
| Compound 7e | Candida albicans (fluconazole-resistant) | 0.063 - 1 | [1] |
| Compound 8d | Physalospora piricola | EC50: 10.808 | [2] |
| Compound 8k | Physalospora piricola | EC50: 10.126 | [2] |
| Oxime Ether Derivatives | |||
| Compound 5a4 | Sclerotinia sclerotiorum | EC50: 1.59 | [1] |
| Compound 5a4 | Phytophthora infestans | EC50: 0.46 | [1] |
| Compound 5a4 | Rhizoctonia solani | EC50: 0.27 | [1] |
| Compound 5a4 | Botrytis cinerea | EC50: 11.39 | [1] |
| Compound 5b2 | Sclerotinia sclerotiorum | EC50: 0.12 | [1] |
| Other Triazole Derivatives | |||
| Compound 4c | Candida spp. | MIC: 0.5 - 64 | [3] |
Anticancer Activity (Aromatase Inhibition)
Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, feature the 1,2,4-triazole moiety which coordinates to the heme iron of the aromatase (cytochrome P450 19A1) enzyme. This reversible binding blocks the active site and inhibits the conversion of androgens to estrogens. Since many breast cancers are hormone-receptor-positive, reducing estrogen levels is an effective therapeutic strategy.
Table 2: Anticancer and Aromatase Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound Reference | Cancer Cell Line / Enzyme | Activity (IC50/GI50, µM) | Citation |
| Aromatase Inhibitors | |||
| Letrozole | Aromatase | 0.002 | [4] |
| Compound 6b | Aromatase | 0.09 | [4] |
| Compound 6a | Aromatase | 0.12 | [4] |
| YM511 (5k) | Aromatase (human placenta) | 0.00012 | [5] |
| Antiproliferative Activity | |||
| Compound 24 | MCF-7 (ER+) | 0.052 | [6] |
| Compound 24 | MDA-MB-231 (Triple-negative) | 0.074 | [6] |
| Compound 21l | MCF-7 | 0.132 | [6] |
| Compound 7f | HepG2 | 16.782 | [7] |
| Compound 10a | Hela | 5.6 | [8] |
| Compound 10a | MCF-7 | 6.43 | [8] |
| Compound 3 | BGC-823 (gastric) | 0.49 | [9] |
| Compound 4e | MCF-7 | 0.65 | [9] |
| Compound 6 | MCF-7 | 4.23 | [9] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-alkylation of 1,2,4-triazole using a protected form of formaldehyde, followed by deprotection. A common approach involves the use of a formaldehyde equivalent that is easier to handle than gaseous formaldehyde.
Materials and Reagents:
-
1H-1,2,4-Triazole
-
Paraformaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., DBU)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Triazole Anion: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 1,2,4-triazole (1.0 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the suspension. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1 hour until the evolution of hydrogen gas ceases.
-
Reaction with Paraformaldehyde: Add paraformaldehyde (1.5 eq) to the reaction mixture. Heat the mixture to 60-80 °C and stir overnight.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[10]
Materials and Reagents:
-
Test compounds (dissolved in DMSO)
-
Fungal isolates (e.g., Candida albicans)
-
RPMI-1640 medium, with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
Drug Dilution: Prepare a serial two-fold dilution of the test compounds in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.
-
Controls: Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control, as determined visually or spectrophotometrically.
In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant aromatase.[11]
Materials and Reagents:
-
Human recombinant aromatase (CYP19A1)
-
Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system
-
Aromatase assay buffer
-
Test compounds and a known inhibitor (e.g., Letrozole) dissolved in DMSO
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Include a vehicle control (DMSO only).
-
Enzyme Reaction Setup: In the wells of the 96-well plate, add the human recombinant aromatase enzyme.
-
Incubation with Inhibitor: Add the diluted test compounds, positive control, and vehicle control to their respective wells. Incubate the plate for 15 minutes at 37 °C to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Fluorescence Measurement: Immediately monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37 °C.
-
Data Analysis: Calculate the reaction rate for each well. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a key component of the ergosterol biosynthesis pathway.
References
- 1. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line [mdpi.com]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. ijpbs.com [ijpbs.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole antifungal agents are a cornerstone in the management of invasive fungal infections. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (Cyp51), a key enzyme in the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.[1][2][3][4] The emergence of resistance to triazoles necessitates standardized and reproducible in vitro susceptibility testing methods to guide therapeutic decisions and facilitate the development of novel antifungal agents. This document provides detailed protocols for the two most widely recognized methods for antifungal susceptibility testing (AFST): broth microdilution and disk diffusion, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Mechanism of Action of Triazole Antifungals
Triazoles exert their antifungal effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.
dot
References
- 1. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
Application Notes and Protocols: (1H-1,2,4-Triazol-1-yl)methanol as a Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (1H-1,2,4-Triazol-1-yl)methanol as a versatile precursor in the synthesis of various heterocyclic compounds. The 1,2,4-triazole moiety is a key pharmacophore in numerous antifungal agents and other medicinally important molecules. This compound serves as a valuable building block, allowing for the introduction of the triazolylmethyl group into target structures.
Introduction
This compound is a primary alcohol functionalized with a 1H-1,2,4-triazole ring. This structure provides a reactive handle—the hydroxyl group—that can be readily converted into other functionalities, such as halides or ethers. This transformation is a critical step in the synthesis of more complex heterocyclic systems, including the core structures of several antifungal drugs. The triazole nitrogen atoms also play a crucial role in coordinating with biological targets, such as the iron atom in the heme group of cytochrome P450 enzymes.
Key Applications
The primary application of this compound in heterocyclic synthesis is its conversion to a more reactive intermediate, 1-(chloromethyl)-1H-1,2,4-triazole. This chloro-derivative is a potent electrophile, enabling the alkylation of various nucleophiles to introduce the (1H-1,2,4-triazol-1-yl)methyl moiety. This strategy is fundamental in the synthesis of triazole-based antifungal agents.
Another significant application is the O-alkylation of the hydroxyl group to form ether linkages. This allows for the connection of the triazolylmethyl group to other molecular scaffolds through a stable ether bond, expanding the diversity of accessible heterocyclic structures.
Experimental Protocols
Protocol 1: Synthesis of 1-(Chloromethyl)-1H-1,2,4-triazole
This protocol details the conversion of this compound to 1-(chloromethyl)-1H-1,2,4-triazole using thionyl chloride. This intermediate is a key building block for many triazole-based antifungal agents.[1][2]
Reaction Scheme:
This compound + SOCl₂ → 1-(Chloromethyl)-1H-1,2,4-triazole + SO₂ + HCl
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform or other suitable inert solvent
-
Diethyl ether
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add thionyl chloride to the flask with stirring. An excess of thionyl chloride can be used, and it can also serve as the solvent.[2]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux for 3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether to precipitate the product.
-
Collect the solid product by filtration.
-
The crude product can be purified by recrystallization from a mixture of ethanol and diethyl ether to yield 1-(chloromethyl)-1H-1,2,4-triazole hydrochloride as colorless needles.[2]
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Product | Yield | Reference |
| This compound | Thionyl chloride | Chloroform | Not specified | Not specified | 1-(Chloromethyl)-1H-1,2,4-triazole | >92% (for two steps) | [1] |
| 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole (0.60 g) | Thionyl chloride (8.0 ml) | Thionyl chloride | 3 hours | Reflux | 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride (1.0 g) | Not specified | [2] |
Note: The >92% yield reported is for a two-step process starting from 1H-1,2,4-triazole and paraformaldehyde to first form the hydroxymethyl intermediate, which is then chlorinated.[1]
Protocol 2: General Procedure for O-Alkylation of this compound
This protocol provides a general method for the etherification of this compound. The specific base, solvent, and reaction conditions may need to be optimized depending on the alkylating agent used.
Reaction Scheme:
This compound + R-X + Base → 1-((Alkoxy)methyl)-1H-1,2,4-triazole + Base·HX
(Where R-X is an alkyl halide or other alkylating agent)
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the base portion-wise to the solution at room temperature or 0 °C, depending on the reactivity of the base.
-
Stir the mixture for 30-60 minutes to allow for the formation of the alkoxide.
-
Add the alkylating agent (R-X) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Synthesis of substituted triazoles via a chloromethyl intermediate.
Caption: Workflow for the synthesis of 1-(chloromethyl)-1H-1,2,4-triazole.
References
Application Notes and Protocols for High-Throughput Screening of (1H-1,2,4-Triazol-1-yl)methanol Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-1,2,4-Triazol-1-yl)methanol derivatives are a significant class of heterocyclic compounds in medicinal chemistry. The triazole moiety is a key pharmacophore found in numerous clinically successful drugs, most notably antifungal agents like fluconazole.[1][2] These compounds primarily exert their antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3] The disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, ultimately inhibiting fungal growth.[3] Beyond antifungal activity, various 1,2,4-triazole derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral properties.[4][5][6]
High-Throughput Screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[7][8] This document provides detailed application notes and experimental protocols for conducting HTS campaigns with this compound derivative libraries, focusing on their primary application in antifungal discovery and essential off-target liability screening.
Application Note 1: Primary Screening for Antifungal Activity
The most prominent application for this compound class is the discovery of novel antifungal agents. The primary cellular target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for fungal cell membrane integrity.[3] An HTS campaign can efficiently screen thousands of derivatives to identify potent inhibitors of fungal growth.
Target Pathway: Fungal Ergosterol Biosynthesis
The screening assay is designed to identify compounds that inhibit the growth of pathogenic fungi. This is a cell-based phenotypic screen that measures the overall viability of the fungal cells after treatment with the library compounds. The presumed mechanism of action for active triazole compounds is the inhibition of CYP51, as depicted below.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole derivatives.
Data Presentation: Antifungal Activity
The results of a primary antifungal screen are typically summarized by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Hypothetical Antifungal Screening Data for a Triazole Derivative Library
| Compound ID | Scaffold Modification | MIC vs. C. albicans (µg/mL) | MIC vs. A. fumigatus (µg/mL) | MIC vs. C. neoformans (µg/mL) |
| TZD-001 | 2,4-difluorophenyl | 0.5 | 16 | 1 |
| TZD-002 | 4-chlorophenyl | 1 | >32 | 2 |
| TZD-003 | 2,4-dichlorophenyl | 0.25 | 8 | 0.5 |
| TZD-004 | 4-methylphenyl | 8 | >32 | 16 |
| TZD-005 | 4-methoxyphenyl | 4 | >32 | 8 |
| Fluconazole | Reference Drug | 1 | 64 | 4 |
Data is hypothetical and for illustrative purposes. Results are based on typical activity ranges reported in the literature.[1][9]
Application Note 2: Off-Target Liability Screening (Human CYP450 Inhibition)
While the triazole moiety is key to inhibiting fungal CYP51, it can also inhibit human Cytochrome P450 (CYP) enzymes.[10] Inhibition of major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a primary cause of adverse drug-drug interactions (DDIs).[11] Therefore, it is critical to screen promising antifungal "hits" for their off-target inhibitory activity against a panel of human CYP enzymes early in the discovery process.
Workflow: High-Throughput CYP450 Inhibition Screening
A common HTS method uses fluorogenic substrates that become fluorescent after being metabolized by a specific CYP enzyme.[12] A reduction in the fluorescent signal in the presence of a test compound indicates inhibition.
Caption: Workflow for a fluorogenic high-throughput CYP450 inhibition assay.
Data Presentation: CYP450 Inhibition
The potency of inhibition is quantified by the IC50 value, which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Higher IC50 values are desirable, indicating lower potential for drug-drug interactions.
Table 2: Hypothetical Human CYP450 Inhibition Profile for Selected Triazole Hits
| Compound ID | IC50 vs. CYP1A2 (µM) | IC50 vs. CYP2C9 (µM) | IC50 vs. CYP2C19 (µM) | IC50 vs. CYP2D6 (µM) | IC50 vs. CYP3A4 (µM) |
| TZD-001 | >100 | 55.2 | 89.1 | >100 | 15.3 |
| TZD-003 | >100 | 25.8 | 43.7 | >100 | 8.9 |
| Ketoconazole | Reference Inhibitor | 0.8 | 0.5 | 0.2 | 1.2 |
Data is hypothetical. IC50 values are representative of data found in CYP inhibition assays.[11]
Experimental Protocols
Protocol 1: High-Throughput Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method for a 384-well HTS format.
1. Materials and Reagents:
-
This compound derivative library (10 mM stocks in DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Resazurin sodium salt (viability indicator)
-
Sterile 384-well flat-bottom microplates
-
Positive control drug (e.g., Fluconazole)
-
Automated liquid handling system
-
Plate reader (absorbance at 570 nm and 600 nm)
2. Assay Medium Preparation:
-
Prepare a 2X RPMI-MOPS working solution (pH 7.0).
-
Prepare fungal inoculum in 1X RPMI-MOPS to a final concentration of 2-5 x 10³ CFU/mL.
3. Experimental Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer nanoliter volumes of the library compounds from the stock plates to the 384-well assay plates to create a concentration gradient (e.g., 8-point, 3-fold serial dilution). A typical final concentration range is 0.1 to 100 µM.[13]
-
Controls: Designate wells for negative controls (DMSO vehicle only) and positive controls (a serial dilution of Fluconazole).
-
Inoculum Addition: Add 25 µL of the fungal inoculum to each well. The final volume should be 50 µL.[13]
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
Viability Reading: Add 5 µL of Resazurin solution to each well and incubate for an additional 2-4 hours. Read the absorbance at 570 nm and 600 nm. The reduction of resazurin (blue) to resorufin (pink) indicates cell viability.
4. Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO controls.
-
Determine the MIC value, defined as the lowest compound concentration that causes ≥90% inhibition of growth.
Protocol 2: High-Throughput Fluorogenic CYP450 Inhibition Assay
This protocol outlines a method to screen for inhibitors of major human CYP isoforms.[12]
1. Materials and Reagents:
-
"Hit" compounds from primary screen (10 mM stocks in DMSO)
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) or human liver microsomes.[14]
-
Phosphate buffer (pH 7.4)
-
NADPH regeneration system
-
Fluorogenic probe substrates specific to each CYP isoform
-
Reference inhibitors for each isoform (e.g., Ketoconazole for CYP3A4)
-
Black, low-volume 384-well microplates
-
Automated liquid handler
-
Fluorescence plate reader
2. Experimental Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and reference inhibitors in the 384-well plates. A typical final concentration range is 0.01 to 100 µM.
-
Enzyme Addition: Add 10 µL of a solution containing the CYP enzyme and the NADPH regeneration system in phosphate buffer to each well.
-
Pre-incubation: Incubate the plates for 10 minutes at 37°C to allow compounds to interact with the enzymes.
-
Reaction Initiation: Add 10 µL of the isoform-specific fluorogenic substrate to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Monitor the increase in fluorescence over 15-30 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Protocol 3: General HTS Workflow and Data Analysis
This protocol describes the overarching steps for a successful HTS campaign.[7][13]
Caption: A comprehensive workflow for a small molecule HTS campaign.
1. Assay Development and Pilot Screen:
-
Develop a robust and reproducible assay in a low-volume format (e.g., 384-well).[13]
-
Perform a pilot screen on a small subset of the library (~2,000 compounds) to assess assay performance.[13]
-
Calculate the Z-factor (Z'), a statistical measure of assay quality. An assay is considered excellent for HTS if the Z' is between 0.5 and 1.0.[7]
2. Primary Screen and Hit Identification:
-
Screen the entire this compound derivative library at a single concentration.
-
Analyze the data to determine the activity of each compound (e.g., percent inhibition).
-
Select "hits" based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
3. Hit Confirmation and Follow-up:
-
Re-test the initial "hits" to confirm their activity.
-
Perform dose-response experiments to determine potency (IC50 or MIC).
-
Conduct secondary and counter-screens to eliminate false positives and evaluate selectivity and potential off-target effects (e.g., Protocol 2).
-
Analyze the structure-activity relationship (SAR) of confirmed hits to guide the design of more potent and selective analogs for lead optimization.[13]
References
- 1. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1-Methyl-1H-[1,2,4]triazol-3-yl)methanol [myskinrecipes.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. rroij.com [rroij.com]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. enamine.net [enamine.net]
- 12. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. criver.com [criver.com]
Application Notes and Protocols: Plant Growth Regulatory Effects of Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Triazole Derivatives as Plant Growth Regulators
Triazole derivatives are a class of systemic fungicides that also exhibit potent plant growth-regulating (PGR) properties.[1][2] These synthetic compounds are widely utilized in agriculture and horticulture to manage plant growth, improve crop quality, and enhance resilience to environmental stressors.[3][4] Their primary mode of action involves the inhibition of specific cytochrome P450-dependent monooxygenases, which disrupts the biosynthesis of essential plant hormones, primarily gibberellins (GAs) and, in some cases, brassinosteroids (BRs).[5][6] The most prominent and widely studied triazole PGRs include paclobutrazol (PBZ) and uniconazole, known for their high activity and persistence.[7][8][9]
The application of triazoles leads to a variety of desirable morphological and physiological changes in plants. These include reduced internodal elongation, resulting in a more compact and sturdy plant structure, darker green leaves due to increased chlorophyll content, enhanced root development, and improved resistance to lodging.[8][10][11] Furthermore, triazoles are recognized for their ability to confer significant protection against a wide range of abiotic stresses, such as drought, salinity, and extreme temperatures.[1][6][12]
Mechanism of Action
The growth-regulating effects of triazoles are primarily mediated by their interference with phytohormone biosynthesis pathways.[4]
-
Inhibition of Gibberellin (GA) Biosynthesis: Triazoles are potent inhibitors of GA biosynthesis.[13][14] They specifically block the activity of the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase.[6][15] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical early step in the GA metabolic pathway.[16][17] The resulting reduction in active GAs leads to a decrease in cell elongation, which is the primary cause of the observed dwarfing effect.[10][15]
-
Inhibition of Brassinosteroid (BR) Biosynthesis: Certain triazole derivatives, such as brassinazole, are specific inhibitors of the BR biosynthesis pathway.[18][19] They can target key cytochrome P450 enzymes like DWF4, which is involved in multiple C-22 hydroxylation steps in BR synthesis. Inhibition of the BR pathway also results in dwarfism and altered leaf morphology, demonstrating the essential role of BRs in plant development.[19]
-
Crosstalk with Other Hormones: By inhibiting the isoprenoid pathway, triazoles can indirectly alter the levels of other hormones. The blockage of GA synthesis can lead to an accumulation of precursors in the terpenoid pathway, which may be shunted towards the production of abscisic acid (ABA).[1][4] Increased ABA levels contribute to enhanced stress tolerance by inducing stomatal closure, thereby reducing water loss.[12][17] Triazoles have also been shown to increase cytokinin levels, which can delay senescence and promote chlorophyll biosynthesis.[6]
Key Triazole Compounds and Their Effects
-
Paclobutrazol (PBZ): A widely used, broad-spectrum growth retardant that effectively reduces plant height, promotes flowering and fruiting, and enhances tolerance to environmental stresses like drought and salinity.[8][10][12] It is absorbed through roots, stems, and leaves and is known for its persistence in soil.[8]
-
Uniconazole: A highly active triazole derivative, reported to be 6-10 times more potent than paclobutrazol on a per-molecule basis.[7][9] It functions similarly by inhibiting GA synthesis, leading to controlled vegetative growth, shorter internodes, and improved stress resistance.[9][20] Uniconazole has a lower soil residue level compared to paclobutrazol, making it a preferable option for some cropping systems.[9]
-
Brassinazole (Brz): A selective inhibitor of brassinosteroid biosynthesis.[18] It is a valuable research tool for studying the physiological functions of BRs.[19] Treatment with brassinazole induces morphological changes, such as dwarfism and downward-curling leaves, which are characteristic of BR-deficient mutants and can be reversed by the application of brassinolide.[18][19]
Data Presentation: Quantitative Effects of Triazole Derivatives
Table 1: Application Rates and Effects of Paclobutrazol (PBZ) on Various Crops
| Crop | Application Method | Concentration / Dosage | Observed Effects | Reference(s) |
|---|---|---|---|---|
| Rice (Oryza sativa) | Foliar Spray | 200 - 600 mg/L | Decreased gibberellin content, reduced vegetative growth. | [15] |
| Corn (Zea mays) | Foliar Spray | 50 ppm | Increased yield and 1,000-seed weight under drought stress. | [15] |
| Fruit Trees | Soil Drench / Trunk Injection | Varies by tree size/age | Controls shoot growth, promotes flower bud differentiation, increases fruit set. | [8][12] |
| Tomato (Solanum lycopersicum) | Foliar Spray | Varies | Improves seedling quality by inhibiting overgrowth. | [17] |
| Sunflower (Helianthus annuus) | Foliar Spray | 25 ppm | Increased root length, stem length, and chlorophyll content under drought. |[21] |
Table 2: Application Rates and Effects of Uniconazole on Various Crops
| Crop | Application Method | Concentration / Dosage | Observed Effects | Reference(s) |
|---|---|---|---|---|
| Ornamental Bedding Plants (Petunia, Marigold) | Foliar Spray | 4 - 6 ppm | Controlled stem elongation for more compact plants. | [7] |
| Ornamental Herbaceous Perennials (Echinacea, Phlox) | Foliar Spray | 10 - 15 ppm | Significant height control for vigorous species. | [7] |
| Ornamental Bedding Plants (Calibrachoa, Petunia) | Soil Drench | 0.5 - 2 ppm | Long-lasting growth control, effective for long production cycles. | [7] |
| Rice (Oryza sativa) | Seed Soaking | 20 - 50 mg/L for 24-48h | Promotes tillering, induces dwarfing, and increases yield. | [22] |
| Wheat (Triticum aestivum) | Seed Dressing | 100 - 200 mg / kg seed | Increases yield. | [22] |
| Ophiopogon japonicus | Foliar Spray | 7.5 - 30 kg/hm ² | Inhibited vegetative growth, markedly increased tuber yield. |[20] |
Visualizations: Pathways and Workflows
Caption: Gibberellin biosynthesis pathway showing inhibition by triazoles.
Caption: Brassinosteroid pathway showing inhibition by brassinazole.
Caption: Workflow for assessing triazole effects on plant growth.
Caption: How triazoles enhance plant abiotic stress tolerance.
Experimental Protocols
Protocol 1: General Dose-Response Study for Triazole Growth Regulators
Objective: To determine the optimal concentration of a triazole derivative for achieving a desired level of growth regulation (e.g., height reduction) in a specific plant species.
Materials:
-
Triazole compound (e.g., Paclobutrazol, Uniconazole)
-
Appropriate solvent (e.g., ethanol or acetone, if powder is not water-soluble)
-
Tween 20 or similar surfactant (for foliar applications)
-
Distilled water
-
Volumetric flasks, pipettes, beakers
-
Spray bottles (for foliar) or measuring cylinders (for drench)
-
Uniform plant material (seeds or young seedlings of the target species)
-
Pots and suitable growing medium
-
Controlled environment growth chamber or greenhouse
-
Ruler or caliper for measurements
Methodology:
-
Stock Solution Preparation: Prepare a 1000 ppm (1 mg/mL) stock solution of the triazole compound.
-
Accurately weigh 100 mg of the triazole powder.
-
If not readily water-soluble, dissolve in a minimal volume (2-5 mL) of a suitable solvent like ethanol.
-
Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with distilled water. Store appropriately (e.g., refrigerated and protected from light).
-
-
Working Solution Preparation: Prepare a series of working solutions from the stock solution. A typical range for initial screening could be 0, 1, 5, 10, 25, 50, and 100 ppm.
-
Use the formula: C1V1 = C2V2 (where C=concentration, V=volume) to calculate the required volume of stock solution.
-
For foliar sprays, add a surfactant like Tween 20 at a final concentration of 0.05% (v/v) to ensure even leaf coverage.
-
The '0 ppm' solution (control) should contain the same amount of solvent and surfactant as the treatment solutions.
-
-
Plant Preparation and Acclimatization:
-
Sow seeds or transplant uniform seedlings into pots filled with a standard growing medium.
-
Allow plants to establish and acclimatize in a controlled environment for 7-14 days.[7] Ensure uniform size and developmental stage before treatment.
-
-
Treatment Application:
-
Randomly assign plants to different treatment groups, ensuring an adequate number of replicates for each concentration (e.g., 5-10 plants per group).
-
Foliar Spray: Spray the foliage of each plant until runoff, ensuring complete coverage of all aerial parts. Avoid spraying the soil.[8]
-
Soil Drench: Apply a precise volume of the working solution evenly to the soil surface of each pot.[8] The volume should be sufficient to moisten the root zone without excessive leaching.
-
-
Data Collection:
-
Measure initial plant height at the time of application.
-
Continue to grow plants under controlled conditions.
-
At regular intervals (e.g., weekly) for 4-6 weeks, measure key growth parameters:
-
Plant height (from soil level to the apical meristem)
-
Stem diameter
-
Number of nodes/leaves
-
-
At the end of the experiment, harvest the plants and measure fresh and dry biomass of shoots and roots.
-
-
Data Analysis:
-
Calculate the percent reduction in height compared to the control for each concentration.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments.
-
Plot the dose-response curve (e.g., percent height reduction vs. log concentration) to identify the optimal concentration range.
-
Protocol 2: Quantification of Endogenous Phytohormones using HPLC-MS/MS
Objective: To quantify the changes in endogenous levels of gibberellins (GAs) and abscisic acid (ABA) in plant tissues following triazole treatment.
Materials:
-
Triazole-treated and control plant tissue samples
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., 80% methanol or isopropanol:water:acetic acid)[23]
-
Internal standards (isotope-labeled versions of the target hormones, e.g., [²H₂]GA₄, [²H₆]ABA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
-
Centrifuge, vortex mixer, evaporator
-
HPLC-MS/MS system (e.g., coupled to a triple quadrupole or ion trap mass spectrometer)[23][24]
Methodology:
-
Sample Collection and Preparation:
-
Harvest plant tissue (e.g., young leaves, shoot apices) at a specific time point after triazole treatment.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.[25]
-
Accurately weigh the frozen tissue (typically 50-100 mg fresh weight).
-
Grind the tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
-
Hormone Extraction:
-
Transfer the powdered tissue to a tube containing a pre-measured volume of cold extraction solvent (e.g., 1 mL).[23]
-
Add a known amount of the internal standards to each sample. This is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects during analysis.[26]
-
Incubate the mixture (e.g., overnight at 4°C or for 1 hour at room temperature with shaking).
-
Centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet debris.[23]
-
-
Sample Purification (Solid-Phase Extraction):
-
Collect the supernatant. The crude extract contains many interfering compounds.[25]
-
Pass the supernatant through a pre-conditioned SPE cartridge to purify and concentrate the hormones.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the hormones from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen or in a speed vacuum.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried residue in a small, precise volume of the initial mobile phase for HPLC.
-
Inject the sample into the HPLC-MS/MS system.
-
HPLC Separation: Use a reverse-phase column (e.g., C18) to separate the different hormones based on their polarity.
-
MS/MS Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode.[25][26] For each hormone (and its internal standard), a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering provides high selectivity and sensitivity.[24]
-
-
Data Analysis:
-
Create a calibration curve using known concentrations of authentic hormone standards.
-
Quantify the amount of each endogenous hormone by comparing the peak area ratio of the endogenous hormone to its corresponding isotope-labeled internal standard against the calibration curve.
-
Express the final concentration as ng/g of fresh or dry weight of the tissue.
-
Protocol 3: Assessment of Drought Stress Tolerance
Objective: To evaluate if triazole treatment enhances a plant's ability to withstand drought conditions by measuring key physiological parameters.
Materials:
-
Uniform plants, pre-treated with an effective concentration of a triazole and a control solution (as determined in Protocol 1).
-
Pressure chamber (for water potential)
-
Spectrophotometer
-
Reagents for antioxidant enzyme assays (e.g., NBT for superoxide dismutase, hydrogen peroxide for catalase).
Methodology:
-
Drought Imposition:
-
Grow triazole-treated and control plants with optimal irrigation until they are well-established.
-
Impose drought stress by withholding water from half of the treated plants and half of the control plants. The other half of each group remains well-watered. This creates four experimental groups: Control (well-watered), Control (drought), Triazole (well-watered), and Triazole (drought).
-
-
Physiological Measurements (after a period of drought stress):
-
Relative Water Content (RWC):
-
Excise a leaf and immediately record its Fresh Weight (FW).
-
Float the leaf in distilled water for 4-6 hours (until fully turgid) and record its Turgid Weight (TW).
-
Dry the leaf in an oven (e.g., at 70°C for 48 hours) and record its Dry Weight (DW).
-
Calculate RWC (%) = [(FW - DW) / (TW - DW)] x 100. Higher RWC under drought indicates better water retention.[1]
-
-
Chlorophyll Content:
-
Extract chlorophyll from a known weight of leaf tissue using a solvent like 80% acetone or ethanol.
-
Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer.
-
Calculate the concentration of chlorophyll a, b, and total chlorophyll using standard equations (e.g., Arnon's equations). A delay in chlorophyll degradation under stress indicates enhanced tolerance.[21]
-
-
Antioxidant Enzyme Activity:
-
Prepare a crude enzyme extract by homogenizing fresh leaf tissue in a cold extraction buffer (e.g., potassium phosphate buffer).
-
Centrifuge the homogenate and use the supernatant for assays.
-
Measure the activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidase (POD) using established spectrophotometric methods. Increased activity of these enzymes under stress indicates a more robust defense against oxidative damage.[1][6]
-
-
-
Data Analysis:
-
Compare the RWC, chlorophyll content, and enzyme activities between the four treatment groups.
-
Use statistical tests (e.g., two-way ANOVA) to determine the significance of the triazole treatment, drought stress, and their interaction.
-
A significant interaction where the triazole-treated drought group performs better (e.g., maintains higher RWC, shows greater enzyme induction) than the control drought group provides strong evidence for triazole-induced stress tolerance.
-
References
- 1. Insight of PBZ mediated drought amelioration in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. [PDF] Paclobutrazol as a plant growth regulator | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of 2RS,4RS-1-[2-Phenyl-4-[2-(2-trifluromethoxy-phenoxy)-ethyl]-1,3-dioxolan-2-yl-methyl]-1H-1,2,4-triazole Derivatives as Potent Inhibitors of Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gpnmag.com [gpnmag.com]
- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. Effect of Uniconazole Plant Growth Regulator In Agriculture [doraagri.com]
- 10. Effect of Paclobutrazol in Agriculture [doraagri.com]
- 11. auf.isa-arbor.com [auf.isa-arbor.com]
- 12. Different effects of Paclobutrazol and Its Method of Application - Knowledge [id.plant-growth-regulator.com]
- 13. Understanding the effect of a triazole with anti-gibberellin activity on the growth and yield of oilseed rape (Brassica napus) | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. The role of gibberellins in improving the resistance of tebuconazole-coated maize seeds to chilling stress by microencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exogenous Gibberellin Application in Tomato (Solanum lycopersicum) Recovers Growth Inhibition Caused by Triazole Overuse [hst-j.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Frontiers | Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs [frontiersin.org]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. What are the applications of uniconazoleï¼ - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 23. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 24. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]
- 25. Analytical Methods for Plant Hormones - Creative Proteomics [metabolomics.creative-proteomics.com]
- 26. researchgate.net [researchgate.net]
Formulation of (1H-1,2,4-Triazol-1-yl)methanol for Field Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of stable and effective formulations of (1H-1,2,4-Triazol-1-yl)methanol, a promising triazole-based fungicide, for field trial applications. This document outlines the active ingredient's key properties, detailed protocols for two common formulation types—Wettable Powder (WP) and Emulsifiable Concentrate (EC)—and the necessary quality control procedures to ensure product performance and safety.
Physicochemical Properties of this compound
A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is fundamental to developing a successful formulation. This compound is a solid compound with the molecular formula C₃H₅N₃O and a molecular weight of 99.09 g/mol .[1] The parent compound, 1,2,4-triazole, is soluble in water and various organic solvents such as ethanol, methanol, and acetone.[2] Its solubility is known to increase with temperature.[2]
Solubility Profile
Precise solubility data is critical for formulation design, particularly for liquid formulations like Emulsifiable Concentrates. The following table presents illustrative solubility data for this compound in a range of solvents at different temperatures. This data is crucial for selecting appropriate solvents and determining the maximum stable concentration of the active ingredient in the formulation.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 1.2 |
| 40 | 3.5 | |
| Ethanol | 20 | 10.8 |
| 40 | 25.2 | |
| Acetone | 20 | 8.5 |
| 40 | 19.7 | |
| Xylene | 20 | 0.5 |
| 40 | 1.8 | |
| Cyclohexanone | 20 | 15.3 |
| 40 | 32.1 |
Note: The data in this table is illustrative and should be confirmed by laboratory measurements.
Mode of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides, including this compound, act as demethylation inhibitors (DMIs) by targeting the fungal cytochrome P450 enzyme 14α-demethylase.[3][4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4][5] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth.[3][4]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays Using (1H-1,2,4-Triazol-1-yl)methanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (1H-1,2,4-Triazol-1-yl)methanol and its derivatives as inhibitors in various enzyme assays. The 1,2,4-triazole moiety is a well-established pharmacophore known for its ability to coordinate with metallic centers in enzymes or interact with active site residues, leading to potent and often selective inhibition. This document outlines the application of these compounds against several key enzymatic targets relevant to various disease areas.
Overview of Target Enzymes and Therapeutic Relevance
This compound and its derivatives have demonstrated inhibitory activity against a range of enzymes, including:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.
-
α-Glucosidase: Inhibitors of this enzyme delay carbohydrate digestion and glucose absorption, representing a key approach for managing type 2 diabetes.
-
Urease: This enzyme is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Its inhibition is a target for treating gastritis, peptic ulcers, and certain types of urinary tract infections.
-
Cytochrome P450 14α-demethylase (CYP51): A vital enzyme in the biosynthesis of ergosterol in fungi and cholesterol in humans. Inhibition of fungal CYP51 is the mechanism of action for many azole antifungal drugs.
-
Aromatase (CYP19A1): This enzyme catalyzes the final step in estrogen biosynthesis. Aromatase inhibitors are a cornerstone in the treatment of hormone-receptor-positive breast cancer.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound derivatives against the target enzymes. It is important to note that the parent compound, this compound, often serves as a scaffold for the synthesis of more potent derivatives.
Table 1: Inhibition of Cholinesterases and α-Glucosidase by 1,2,4-Triazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | - | - |
| 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | - | - |
| 12d | α-Glucosidase | 36.74 ± 1.24 | Acarbose | 375.82 ± 1.76 |
| 12m | Urease | 19.35 ± 1.28 | - | - |
Data sourced from studies on 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives.
Table 2: Inhibition of Fungal CYP51 by Triazole Derivatives
| Compound ID | Target Organism | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5f | Candida albicans | CYP51 | 0.46 | Fluconazole | 0.31 |
| 12c | Candida albicans | CYP51 | 0.33 | Posaconazole | 0.2 |
| 5k | Fusarium graminearum | CYP51 | 1.22 µg/mL (EC50) | - | - |
Data sourced from various studies on novel triazole derivatives.[1][2][3]
Table 3: Inhibition of Aromatase (CYP19A1) by Triazole Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| YM511 | Human Placenta Aromatase | 0.12 | - | - |
| YM511 | Rat Ovary Aromatase | 0.4 | - | - |
| Compound I | Aromatase | 14 | Letrozole | 49 |
| Compound II | Aromatase | 9.02 | - | - |
| Compound 6b | Aromatase | - | Erlotinib | 33 (GI50) |
Data sourced from studies on novel 1,2,3-triazole/1,2,4-triazole hybrids and other derivatives.[4][5][6]
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols can be adapted for screening this compound and its derivatives.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the colorimetric Ellman's method.[1][7]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Workflow:
Caption: Experimental workflow for the AChE inhibition assay.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound or derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound, 160 µL of phosphate buffer (pH 8.0), and 20 µL of AChE solution. For the control, add 20 µL of the solvent instead of the test compound.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of ATCh solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
α-Glucosidase Inhibition Assay
This protocol is adapted from standard colorimetric methods.[8]
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol and glucose. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
Workflow:
Caption: Experimental workflow for the α-Glucosidase inhibition assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound.
-
In a 96-well plate, add 50 µL of phosphate buffer and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of α-glucosidase solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
Urease Inhibition Assay
This protocol is based on the Berthelot (indophenol) method.[9]
Principle: Urease hydrolyzes urea to ammonia and carbon dioxide. The amount of ammonia produced is determined spectrophotometrically after reaction with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex.
Workflow:
Caption: Experimental workflow for the urease inhibition assay.
Materials:
-
Jack bean urease
-
Urea
-
Phenol reagent
-
Alkaline hypochlorite solution
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound.
-
In a 96-well plate, add 25 µL of the test compound solution and 25 µL of urease solution.
-
Pre-incubate at 30°C for 15 minutes.
-
Add 50 µL of urea solution to initiate the reaction.
-
Incubate at 30°C for 30 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkaline hypochlorite solution to each well.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 625 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
CYP51 Inhibition Assay
This protocol describes a general method for a cell-free CYP51 inhibition assay.[2][10]
Principle: The activity of recombinant CYP51 is measured by quantifying the conversion of its substrate (e.g., lanosterol) to the product. This is often done using chromatographic methods like HPLC or LC-MS/MS.
Workflow:
Caption: Experimental workflow for the CYP51 inhibition assay.
Materials:
-
Recombinant human or fungal CYP51
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (or other suitable substrate)
-
NADPH
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing CYP51, CPR, and buffer.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the substrate (lanosterol).
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a solvent like acetonitrile or by placing on ice).
-
Extract the substrate and product using an appropriate organic solvent.
-
Analyze the extracts by HPLC or LC-MS/MS to quantify the amount of product formed.
-
Calculate the percentage of inhibition and determine the IC50 value.
Aromatase (CYP19A1) Inhibition Assay
This protocol is based on a fluorometric assay.[11]
Principle: A non-fluorescent substrate is converted by aromatase into a highly fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.
Workflow:
Caption: Experimental workflow for the aromatase inhibition assay.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Fluorogenic aromatase substrate
-
NADPH generating system
-
Aromatase assay buffer
-
Selective aromatase inhibitor (e.g., letrozole) as a positive control
-
Test compound
-
96-well white or black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare all reagents and samples.
-
In a 96-well plate, add the test compound at various concentrations. Include wells for a no-inhibitor control and a positive control inhibitor.
-
Add the aromatase enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for at least 10 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare a mixture of the aromatase substrate and NADPH.
-
Initiate the reaction by adding the substrate/NADPH mixture to each well.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (e.g., Ex/Em = 488/527 nm).
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by the inhibition of the respective enzymes.
Cholinergic Synapse and AChE Inhibition
Caption: Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.
Ergosterol Biosynthesis and CYP51 Inhibition
Caption: Inhibition of CYP51 disrupts ergosterol biosynthesis, compromising fungal cell membrane integrity.
Estrogen Biosynthesis and Aromatase (CYP19A1) Inhibition
Caption: Aromatase inhibitors block the conversion of androgens to estrogens, reducing the growth stimulus for hormone-receptor-positive cancers.
Conclusion
This compound and its derivatives are versatile scaffolds for the development of potent and selective enzyme inhibitors with broad therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to explore the inhibitory activities of these compounds against a range of important enzymatic targets. The provided workflows and signaling pathway diagrams offer a clear visual guide for experimental design and understanding the mechanism of action. Further investigation and derivatization of the this compound core are likely to yield novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
Application Notes and Protocols for the Use of (1H-1,2,4-Triazol-1-yl)methanol in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (1H-1,2,4-triazol-1-yl)methanol as a key building block in the synthesis of potent anti-cancer agents. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs. This document details the synthetic routes, experimental protocols, and biological activities of anti-cancer agents derived from this compound, with a focus on aromatase inhibitors.
Introduction
The 1,2,4-triazole ring is a crucial pharmacophore in a variety of therapeutic agents, including antifungal and anti-cancer drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it an attractive component in drug design. This compound serves as a versatile starting material, readily functionalized to introduce the triazole motif into larger, more complex molecules with therapeutic potential. A primary application of this compound is in the synthesis of non-steroidal aromatase inhibitors, a class of drugs highly effective in the treatment of hormone-receptor-positive breast cancer.[2]
Key Synthetic Intermediate: 1-(Chloromethyl)-1H-1,2,4-triazole
A common and critical step in utilizing this compound is its conversion to 1-(chloromethyl)-1H-1,2,4-triazole. This transformation converts the hydroxyl group into a more reactive leaving group, facilitating subsequent nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride
This protocol is based on the reaction of this compound with thionyl chloride.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, suspend this compound in chloroform or dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(chloromethyl)-1H-1,2,4-triazole hydrochloride salt.
-
The product can be purified by recrystallization from a suitable solvent system if necessary.
Application in the Synthesis of Letrozole
Letrozole is a potent non-steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer.[4] The synthesis of Letrozole can be achieved using 1-(chloromethyl)-1H-1,2,4-triazole as a key intermediate.
Experimental Protocol: Synthesis of Letrozole
This protocol describes the alkylation of 4,4'-(1H-1,2,4-triazol-1-ylmethylene)dibenzonitrile, which can be prepared from the reaction of 1-(chloromethyl)-1H-1,2,4-triazole with the appropriate benzonitrile derivative.
Materials:
-
1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride
-
4-Cyanobenzaldehyde
-
4-Cyanobenzyl bromide
-
Sodium hydride (NaH) or another suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure (Illustrative Two-Step Synthesis):
Step 1: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
-
In a round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.
-
To this suspension, add a solution of 1H-1,2,4-triazole in DMF dropwise at 0 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-cyanobenzyl bromide in DMF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of Letrozole
-
The intermediate from Step 1, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, is then reacted with 4-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-chlorobenzonitrile) in the presence of a strong base like potassium tert-butoxide in a polar aprotic solvent.[4]
-
The nucleophilic aromatic substitution reaction yields Letrozole.
-
The final product is purified by recrystallization or column chromatography.
Quantitative Data: In Vitro Anti-Cancer Activity of 1,2,4-Triazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various 1,2,4-triazole derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TP1 | Murine melanoma (B16F10) | 58.50 | [5] |
| TP2 | Murine melanoma (B16F10) | 52.35 | [5] |
| TP4 | Murine melanoma (B16F10) | 50.25 | [5] |
| TP6 | Murine melanoma (B16F10) | 41.12 | [5] |
| TP7 | Murine melanoma (B16F10) | 45.60 | [5] |
| Compound 7d | Hela | < 12 | [2] |
| Compound 7e | Hela | < 12 | [2] |
| Compound 10a | Hela | < 12 | [2] |
| Compound 10d | Hela | < 12 | [2] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for Letrozole from this compound.
Aromatase Inhibition Signaling Pathway
Caption: Mechanism of action of Letrozole via aromatase inhibition.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Chloromethyl-1H-1,2,4-triazole | 84387-62-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Troubleshooting & Optimization
Optimization of reaction conditions for (1H-1,2,4-Triazol-1-yl)methanol synthesis
Welcome to the technical support center for the synthesis of (1H-1,2,4-Triazol-1-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the successful optimization of this important chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde. This reaction typically involves the treatment of 1,2,4-triazole with formaldehyde in the presence of a base.
Q2: Why is a base typically required for this reaction?
A2: 1H-1,2,4-Triazole is weakly acidic, and the presence of a base is necessary to deprotonate the triazole ring, forming the triazolate anion. This anion is a more potent nucleophile that can then react with the electrophilic carbon of formaldehyde.
Q3: What are common side reactions to be aware of during this synthesis?
A3: A primary side reaction is the formation of bis(1H-1,2,4-triazol-1-yl)methane, where two triazole molecules react with one molecule of formaldehyde. The formation of this byproduct can be influenced by the stoichiometry of the reactants. Additionally, general side reactions in triazole synthesis can include the formation of 1,3,4-oxadiazoles if acylhydrazine intermediates are present under acidic or dehydrating conditions, though this is less common in the direct hydroxymethylation route.[1]
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative analysis of purity. The structural identity and confirmation of the purified product are typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used may be too weak or used in insufficient quantity to effectively deprotonate the 1,2,4-triazole. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality Reagents: Impurities in the 1,2,4-triazole or formaldehyde can inhibit the reaction. | 1. Optimize Base and Stoichiometry: Consider using a stronger base such as sodium methoxide or sodium hydride. Ensure at least a stoichiometric amount of base is used relative to the 1,2,4-triazole. 2. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. For volatile solvents, a sealed reaction vessel may be necessary. 3. Use High-Purity Reagents: Ensure that the 1,2,4-triazole is pure and the formaldehyde solution is of a known concentration. |
| Formation of Significant Byproducts (e.g., bis(1H-1,2,4-triazol-1-yl)methane) | Incorrect Stoichiometry: An excess of 1,2,4-triazole relative to formaldehyde can favor the formation of the bis-adduct. | Adjust Molar Ratio: Carefully control the stoichiometry of the reactants. A slight excess of formaldehyde (1 to 1.5 moles per mole of 1,2,4-triazole) is often recommended to favor the formation of the desired mono-hydroxymethylated product.[1] |
| Difficulty in Product Isolation/Purification | 1. High Water Solubility: Both the starting material (1,2,4-triazole) and the product are often water-soluble, making extraction from aqueous solutions challenging. 2. Co-elution with Impurities: The product may have similar polarity to byproducts, leading to difficult separation by column chromatography. | 1. Optimize Work-up Procedure: Continuous liquid-liquid extraction with a suitable organic solvent (e.g., chloroform, ethyl acetate) can be effective for water-soluble products. Evaporation of the solvent under reduced pressure followed by purification is a common strategy. 2. Refine Chromatographic Conditions: For column chromatography, a gradient elution from a non-polar to a more polar solvent system can improve separation. If standard silica gel chromatography is ineffective, consider using reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) for these polar compounds. |
| Reaction Stalls or is Incomplete | Decomposition of Reagents: Formaldehyde can be unstable and may polymerize (to paraformaldehyde) or undergo other side reactions, especially under harsh conditions. | Controlled Addition of Formaldehyde: Add the formaldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration. Use of Paraformaldehyde: In some cases, using paraformaldehyde and heating the reaction mixture to depolymerize it in situ can provide a slow and steady source of formaldehyde. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
1H-1,2,4-Triazole
-
Formaldehyde (e.g., 37% solution in water) or Paraformaldehyde
-
Base (e.g., Sodium methoxide, Potassium carbonate, Sodium hydride)
-
Anhydrous Solvent (e.g., DMF, THF, Methanol)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Magnesium sulfate or Sodium sulfate (for drying)
Procedure:
-
Deprotonation of 1,2,4-Triazole:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-1,2,4-triazole in an appropriate anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the base portion-wise to the solution. If using a strong base like sodium hydride, handle with extreme caution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the triazolate anion.
-
-
Reaction with Formaldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add formaldehyde (1.0 to 1.5 molar equivalents) to the reaction mixture. If using paraformaldehyde, it can be added as a solid, and the reaction mixture may need to be heated to facilitate depolymerization.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate. Due to the potential water solubility of the product, multiple extractions may be necessary.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
-
Data Presentation
Table 1: Optimization of Reaction Conditions (Illustrative Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 45 |
| 2 | NaOMe | Methanol | 25 | 24 | 65 |
| 3 | NaH | THF | 25 | 12 | 75 |
| 4 | Ba(OH)₂ | Water | 100 | 6 | ~30 |
Note: The data in this table is illustrative and intended to demonstrate how reaction parameters can be systematically varied and their impact on yield recorded. Actual results will depend on specific experimental conditions.
Visualizations
Experimental Workflow
References
Technical Support Center: (1H-1,2,4-Triazol-1-yl)methanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (1H-1,2,4-Triazol-1-yl)methanol. Our goal is to help you improve the yield and purity of your product through detailed protocols, data-driven insights, and clear visual guides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most direct and common method is the N-hydroxymethylation of 1H-1,2,4-triazole using formaldehyde. This reaction is typically carried out in an aqueous or alcoholic solution.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include achieving a high yield, preventing the formation of isomeric byproducts (N4-hydroxymethyl-1,2,4-triazole), and removing unreacted 1,2,4-triazole and other impurities from the final product.
Q3: What are the expected yield and purity for this synthesis?
While specific yields can vary based on the exact reaction conditions, yields for N-alkylation of 1,2,4-triazoles can exceed 90% under optimized conditions.[1] Commercially available this compound typically has a purity of 95% to over 98%.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] By comparing the reaction mixture to the starting material (1,2,4-triazole), you can observe the formation of the product and the consumption of the reactant. A suitable eluent system would be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[3]
Q5: What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, it is recommended to store the purified compound in a cool, dry place, protected from moisture.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC.[2]- Gradually increase the reaction temperature, but be cautious of potential side reactions.[2]- Ensure the formaldehyde solution is fresh and at the correct concentration. |
| Suboptimal pH | - The reaction of triazoles with formaldehyde can be sensitive to pH. Experiment with slightly basic or acidic conditions to find the optimal pH for your reaction. |
| Decomposition | - Avoid excessive heating, as high temperatures can lead to the decomposition of the starting materials or the product.[2] |
| Purity of Starting Materials | - Ensure that the 1,2,4-triazole is of high purity and dry, as impurities can interfere with the reaction.[2] |
Issue 2: Product Contamination and Low Purity
| Potential Cause | Recommended Solution |
| Presence of Unreacted 1,2,4-Triazole | - 1,2,4-triazole is highly soluble in water. During workup, wash the organic extract containing your product with water or brine to remove the unreacted starting material.[3]- If the product is isolated by crystallization, unreacted 1,2,4-triazole may remain in the mother liquor.[4] |
| Formation of N4-Isomer | - The formation of the N4-hydroxymethyl isomer is a common side reaction. The regioselectivity can be influenced by the solvent and reaction conditions.[2]- Purification by column chromatography is often necessary to separate the N1 and N4 isomers. |
| Presence of Polymeric Byproducts | - Formaldehyde can polymerize, especially under certain pH and temperature conditions. Use fresh, stabilized formaldehyde solutions and maintain controlled reaction temperatures. |
| Residual Solvent | - After purification, ensure the product is thoroughly dried under vacuum to remove any residual solvents from crystallization or chromatography. |
Data Presentation
Table 1: Purity of Commercially Available this compound
| Supplier/Source | Reported Purity | Analytical Method |
| Commercial Supplier A | >98.0% | Gas Chromatography (GC) |
| Commercial Supplier B | 95% | Not Specified |
Table 2: Recommended Solvents for Purification
| Purification Method | Solvent System | Notes |
| Recrystallization | Ethanol/Water, n-Butanol, Methanol, Acetone[4] | An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures to maximize recovery.[4] |
| Column Chromatography | Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate[3] | A gradient elution is recommended to effectively separate the product from less polar and more polar impurities. The ideal Rf value for the product on TLC is typically between 0.2 and 0.4.[3] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials and Reagents:
-
1H-1,2,4-Triazole
-
Formaldehyde (37% aqueous solution)
-
Deionized water or an appropriate alcohol (e.g., ethanol)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1H-1,2,4-triazole in water or a suitable alcohol.
-
Addition of Formaldehyde: To the stirred solution, add a stoichiometric equivalent of a 37% aqueous formaldehyde solution. The addition can be done at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an organic solvent was used for the reaction, it may be removed under reduced pressure.
-
If the reaction was performed in water, extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with water and then with brine to remove unreacted 1,2,4-triazole and other water-soluble impurities.[3]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification:
Mandatory Visualization
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for addressing low product yield.
Caption: A decision-making diagram for choosing an appropriate purification strategy.
References
Technical Support Center: Troubleshooting Triazole Synthesis Pathways
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of triazoles. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges in your experiments.
I. Huisgen 1,3-Dipolar Cycloaddition (CuAAC and RuAAC)
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of triazole synthesis. The copper(I)-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) variants offer high yields and regioselectivity. However, various issues can arise during these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between CuAAC and RuAAC reactions?
A1: The primary difference lies in the regioselectivity of the resulting triazole product. CuAAC, often referred to as a "click" reaction, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. In contrast, RuAAC produces the 1,5-disubstituted 1,2,3-triazole isomer. Additionally, CuAAC is generally limited to terminal alkynes, while RuAAC can accommodate both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles.[1]
Q2: My thermal Huisgen cycloaddition is resulting in a mixture of 1,4- and 1,5-isomers. How can I control the regioselectivity?
A2: The formation of a mixture of regioisomers is a known characteristic of the uncatalyzed thermal Huisgen cycloaddition when using unsymmetrical alkynes. To achieve high regioselectivity, it is essential to employ a catalyst.
-
For the 1,4-isomer , utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
For the 1,5-isomer , employ the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Troubleshooting Guides
Issue 1: Low or No Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q: My CuAAC reaction is showing low to no yield of the desired 1,4-disubstituted triazole. What are the potential causes and how can I troubleshoot this?
A: Low or no product formation in CuAAC reactions is a common problem that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Workflow for Low CuAAC Yield
Caption: A decision-making workflow for troubleshooting low yields in CuAAC reactions.
Potential Causes and Solutions:
-
Inactive Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: If using a Cu(II) salt (e.g., CuSO₄), ensure a fresh solution of a reducing agent, such as sodium ascorbate, is used to generate Cu(I) in situ. If using a Cu(I) salt (e.g., CuI, CuBr), ensure it has not been oxidized by prolonged exposure to air.
-
-
Insufficient Catalyst or Ligand: In reactions involving biomolecules, the copper catalyst can be sequestered by coordinating functional groups on the substrate.
-
Solution: Increase the concentration of both the copper salt and the accelerating ligand. For bioconjugation, using at least five equivalents of a ligand like THPTA relative to the copper source is recommended to protect the catalyst.
-
-
Poor Reagent Purity: Impurities in the azide or alkyne starting materials can inhibit the catalyst or lead to side reactions.
-
Solution: Purify the starting materials before use. Azides can be sensitive, so handle them with care.
-
-
Inappropriate Solvent: While CuAAC is tolerant of many solvents, the solubility of reactants can be a limiting factor.
-
Solution: If reactants are not fully dissolved, consider using a co-solvent such as DMSO, DMF, or t-BuOH. Water is often an excellent solvent for this reaction.
-
-
Suboptimal Temperature: While many CuAAC reactions proceed at room temperature, some systems may require gentle heating to overcome high activation barriers or issues with catalyst sequestration.
-
Solution: Try increasing the reaction temperature, for example, to 40-60 °C, while being mindful of the thermal stability of your substrates.
-
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne impurity.
-
Solution: This can be minimized by ensuring a sufficient concentration of the reducing agent (sodium ascorbate) and by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Comparative Performance of Common CuAAC Ligands
The choice of ligand can significantly impact the reaction rate and overall success, especially in aqueous media or with sensitive substrates.
| Ligand | Key Features | Relative Performance |
| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | Effective in organic solvents, but has low water solubility. Generally shows the lowest activity among the listed ligands in aqueous systems.[2] |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Highly water-soluble and provides good reaction acceleration and protection against air oxidation in aqueous media.[3] |
| BTTAA | Shows higher activity in accelerating CuAAC than THPTA and TBTA in aqueous solutions.[2] | |
| BTTES | A tris(triazolylmethyl)amine-based ligand with a sulfate group, offering a good balance of reactivity and solubility.[2] |
Issue 2: Low Yield in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Q: My RuAAC reaction is giving a low yield of the 1,5-disubstituted triazole. What factors should I investigate?
A: Low yields in RuAAC reactions can often be attributed to the choice of catalyst, solvent, and the nature of the substrates.
Potential Causes and Solutions:
-
Catalyst Choice and Activity: Not all ruthenium complexes are effective catalysts for this reaction. The most commonly used and effective catalysts are pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[4]
-
Solution: Ensure you are using an appropriate and active ruthenium catalyst. Catalyst loading is typically between 1-5 mol%.
-
-
Solvent Effects: The choice of solvent can have a significant impact on the reaction outcome. Protic solvents are generally not suitable and can lead to low yields and side product formation.[4]
-
Solution: Use non-protic solvents such as toluene, benzene, THF, or dioxane.[4]
-
-
Substrate Reactivity: While RuAAC is more tolerant of internal alkynes than CuAAC, the reactivity can still be influenced by steric and electronic factors. Tertiary azides, for example, are significantly less reactive than primary and secondary azides.
-
Solution: For less reactive substrates, longer reaction times or an increase in temperature may be necessary. A typical procedure may involve heating at 45 °C or higher.[4]
-
Experimental Protocol: General Procedure for a CuAAC Reaction with THPTA Ligand
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Appropriate solvent (e.g., water, t-BuOH/water mixture, DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare this solution fresh).
-
Dissolve the azide and alkyne substrates in the chosen reaction solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide and alkyne solutions.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[5] Allow this mixture to stand for a few minutes.
-
Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 0.25-1 mM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.[5]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄OH and stir for 30 minutes to remove the copper catalyst.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.[6]
-
II. Dimroth Rearrangement
The Dimroth rearrangement is an isomerization of certain heterocyclic compounds, including triazoles, where endocyclic and exocyclic heteroatoms exchange positions. While it can be an undesired side reaction, it can also be a useful synthetic tool.
Troubleshooting Guide
Issue: Low Yield or Incomplete Intentional Dimroth Rearrangement
Q: I am trying to perform a Dimroth rearrangement to synthesize a specific triazole isomer, but the reaction is giving a low yield or is incomplete. How can I optimize the reaction?
A: The Dimroth rearrangement is often an equilibrium process, and driving it to completion can be challenging. The reaction is highly sensitive to pH, temperature, and the electronic nature of the substituents on the heterocyclic ring.
Factors Influencing the Dimroth Rearrangement
Caption: Key factors that control the outcome of a Dimroth rearrangement.
Potential Causes and Solutions:
-
Suboptimal pH: The rate of the Dimroth rearrangement is highly dependent on the pH of the reaction medium. The reaction can be catalyzed by both acids and bases.[4][7]
-
Solution: Experiment with different acidic or basic conditions. For example, if performing the reaction in a basic medium, try varying the base (e.g., NaOH, K₂CO₃, pyridine) and its concentration. If using an acid catalyst, screen different acids (e.g., HCl, acetic acid) and their concentrations.
-
-
Insufficient Temperature: The rearrangement often requires elevated temperatures to overcome the activation energy of ring opening.
-
Solution: Gradually increase the reaction temperature while monitoring for any potential decomposition of the starting material or product. Some rearrangements require prolonged heating in a high-boiling solvent like pyridine.
-
-
Unfavorable Substituent Effects: The electronic properties of the substituents on the triazole ring play a crucial role. Electron-withdrawing groups can facilitate the rearrangement by making the ring more susceptible to nucleophilic attack, which is the initial step of the rearrangement mechanism.[2]
-
Solution: If possible, consider modifying the substituents on your starting material to favor the rearrangement. For example, introducing an electron-withdrawing group may increase the reaction rate and yield.
-
-
Thermodynamic Equilibrium: The rearrangement is often a reversible process, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the two isomers.
-
Solution: If the desired product is the less stable isomer, it may be difficult to obtain a high yield. In such cases, consider strategies to remove the product from the reaction mixture as it is formed to shift the equilibrium.
-
III. Blechert Synthesis
The Blechert synthesis is a method for the synthesis of substituted triazoles. As with any multi-step organic synthesis, various issues can arise.
Troubleshooting Guide
Issue: Low Yield in Blechert Synthesis
Q: I am experiencing low yields in my Blechert triazole synthesis. What are some common pitfalls and how can I address them?
A: Due to the multi-step nature of the Blechert synthesis, low yields can result from issues at various stages. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity of Starting Materials: As with most organic reactions, the purity of the starting materials is critical.
-
Solution: Ensure all starting materials are pure and dry. Purify them if necessary before use.
-
-
Incomplete Intermediate Reactions: The Blechert synthesis involves the formation of several intermediates. If any of the intermediate-forming steps are low-yielding, the overall yield will be poor.
-
Solution: Monitor each step of the synthesis by TLC or LC-MS to ensure complete conversion before proceeding to the next step. Optimize the conditions for any problematic intermediate steps individually.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst or reagents for each step are crucial.
-
Solution: Review the literature for the specific variant of the Blechert synthesis you are performing and ensure your reaction conditions are optimized. Consider screening different solvents, temperatures, and reaction times for the key steps.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired triazole.
-
Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. Understanding the structure of the byproducts can provide clues about the undesired reaction pathways and help in optimizing the conditions to minimize them.
-
IV. General Purification Protocol for Triazoles
Purification of the final triazole product is a critical step to obtain a high-purity compound. The following is a general protocol for the work-up and purification of a triazole synthesized via a Huisgen cycloaddition.
Experimental Protocol: Work-up and Purification of a 1,2,3-Triazole
Materials:
-
Crude reaction mixture
-
Saturated aqueous NH₄OH (for CuAAC)
-
Ethyl acetate or other suitable organic solvent
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (or other appropriate solvent system for chromatography)
Procedure:
-
Quenching and Extraction (for CuAAC):
-
After the reaction is complete, add saturated aqueous NH₄OH to the reaction mixture and stir for 30 minutes. This will complex with the copper catalyst and help in its removal.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable non-polar solvent like hexane.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent).
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The optimal solvent system should be determined beforehand by TLC analysis of the crude mixture.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazole.[6]
-
-
Recrystallization (Optional):
-
If the product obtained from column chromatography requires further purification or is a solid, it can be recrystallized.
-
Dissolve the solid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Workflow for Triazole Purification
Caption: A general experimental workflow for the purification of triazole products.
References
- 1. rsc.org [rsc.org]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of (1H-1,2,4-Triazol-1-yl)methanol and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of (1H-1,2,4-Triazol-1-yl)methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound and its derivatives?
A1: The most frequently employed purification techniques for this compound and its derivatives are recrystallization and column chromatography.[1] For ionic salt forms of these compounds, specialized techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary.[1] Acid-base extraction can also be utilized to convert a salt to its free base for purification, followed by conversion back to the salt form.[1]
Q2: What are common impurities I might encounter?
A2: Common impurities can include unreacted starting materials, such as 1,2,4-triazole, and side-products from the synthesis.[2] For instance, in reactions involving copper catalysts, residual paramagnetic metal ions can be present and may interfere with NMR spectral analysis.[3] In the synthesis of more complex triazole derivatives, positional isomers and desfluoro impurities have been reported, which can be challenging to separate due to similar physical properties.[4]
Q3: How can I assess the purity of my final product?
A3: The purity of the purified compound is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative analysis of purity.[5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and identity of the purified compound.
Troubleshooting Guides
Recrystallization
Q4: My compound has a low yield after recrystallization. What are the common causes and how can I improve it?
A4: Low recovery during recrystallization is a frequent issue. The primary causes include:
-
High solubility of the compound in the recrystallization solvent, even at low temperatures. This leads to a significant portion of the product remaining in the mother liquor.[6]
-
Using an excessive amount of solvent to dissolve the crude product. [6]
-
Premature crystallization during hot filtration. [6]
To enhance your yield:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[6]
-
Select an Appropriate Solvent: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]
-
Pre-heat Glassware: When performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.[6]
-
Recover a Second Crop: Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals.[6]
Q5: My compound is still impure after recrystallization. What went wrong?
A5: Persistent impurities after recrystallization can be due to:
-
Rapid Cooling: If the cooling process is too fast, impurities can be trapped within the crystal lattice of your product.[6]
-
Similar Solubility Profiles: The impurities may have very similar solubility properties to your desired compound, making separation by recrystallization ineffective. In such cases, an alternative purification technique like column chromatography is recommended.[6]
Q6: My compound is "oiling out" instead of crystallizing. What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this:
-
Lower the temperature of the solution before adding it to the cold solvent.
-
Add the hot solution to a pre-heated anti-solvent.
-
Allow the solution to cool more slowly. [1]
Q7: No crystals are forming, even after cooling. How can I induce crystallization?
A7: If crystals do not form, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: Add a single, pure crystal of your compound (a seed crystal) to the solution.
-
Concentration: Reduce the volume of the solvent by evaporation to increase the concentration of the compound.
-
Anti-Slovent Addition: Add a solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[7]
Column Chromatography
Q8: My polar compound is not moving from the baseline on a silica gel column, even with 100% ethyl acetate. What can I do?
A8: For very polar compounds that exhibit strong retention on silica gel, you can try the following:
-
Increase Solvent Polarity: Use a more polar solvent system. A common choice for highly polar compounds is a mixture of methanol in dichloromethane (e.g., 1-10% methanol).[8]
-
Add a Modifier: For basic compounds like many triazole derivatives, adding a small amount of a base to the eluent can help. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[2]
-
Change the Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), or employing reverse-phase chromatography.[9]
Q9: My compound streaks on the column. How can I fix this?
A9: Streaking on a chromatography column can be caused by several factors:
-
Compound Overload: You may have loaded too much sample onto the column. Try using a larger column or reducing the amount of sample.
-
Poor Solubility: The compound may not be fully dissolved in the mobile phase. Ensure complete dissolution before loading.
-
Strong Interaction with Stationary Phase: The compound may be too polar for the chosen stationary phase and mobile phase combination. For silica gel, adding a small amount of a more polar solvent like methanol to the eluent can help.[1]
Q10: The separation of my compound from an impurity is poor, even though they have different Rf values on TLC. Why is this happening?
A10: This can occur if one of the spots on the TLC plate is a degradation product of your compound on the silica gel. During column chromatography, this degradation can happen continuously, leading to mixed fractions. To verify this, you can run a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If a new spot appears, your compound is likely degrading on the silica. In this case, you may need to use a deactivated silica gel or an alternative stationary phase like alumina.[2]
Data Presentation
Table 1: Recrystallization Solvents for Triazole Derivatives
| Compound Type | Recommended Solvents | Notes |
| General 1,2,4-Triazole Derivatives | Ethanol, Ethanol/Water, Ethyl Acetate/Hexane, n-Butanol, Acetone, Methanol | The choice of solvent is critical and should be determined by preliminary solubility tests. Methanol and acetone can sometimes be too effective, leading to lower yields.[7] |
| This compound | Diisopropyl ether | Used for the crystallization of a specific derivative.[10] |
| 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | Ethanol/Water, Ethyl Acetate/Hexane | Effective for purifying the crude product after synthesis.[3] |
Table 2: Column Chromatography Parameters for Triazole Derivatives
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Typical Yield (%) | Reference |
| 1,4-disubstituted 1,2,3-triazoles | Silica gel | Hexane/Ethyl Acetate (gradient from 100% hexane to 9:1 or 8:2) | Not specified | [11] |
| 3-Mercapto-1,2,4-triazole derivatives | Silica gel | Hexane/Ethyl Acetate (gradient) | Not specified | [12] |
| 1-Aryl-1,2,3-triazole derivatives | Silica gel | 5% Ethyl Acetate in Hexanes | 79-90% | [13] |
| Paeonol-triazole derivatives | Silica gel | Hexane/Ethyl Acetate (3:2, v/v) | Not specified | [14] |
| 1-(substituted)-1H-1,2,3-triazole derivatives | Silica gel | n-hexane/Ethyl Acetate (10:1 to 15:1) | 50-88% | [15] |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
1. Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of different solvents to each tube at room temperature to assess solubility. An ideal solvent will dissolve the compound poorly at room temperature but well when heated. Common solvents to test include ethanol, methanol, water, acetone, and mixtures like ethyl acetate/hexane.[7]
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to dissolve the solid completely. Use a hot plate and a magnetic stirrer to facilitate dissolution.[7]
3. Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and stir for a few minutes.[12]
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used). This step should be done quickly to prevent premature crystallization.[6]
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.[7]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[7]
7. Drying:
-
Dry the purified crystals in a vacuum oven or air-dry them on a watch glass.
Protocol 2: Flash Column Chromatography of a this compound Derivative
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives your target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.[9]
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and crack-free bed. Drain the excess solvent until the solvent level is just above the silica bed.[11]
3. Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.[16]
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add this dry powder to the top of the packed column.[17]
4. Elution:
-
Begin eluting the column with the initial, non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to move the compounds down the column.[11]
5. Fraction Collection:
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
6. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
7. Isolation of the Purified Compound:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. scielo.br [scielo.br]
- 15. rsc.org [rsc.org]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. sorbtech.com [sorbtech.com]
Identification and minimization of by-products in triazole reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification and minimization of by-products in common triazole synthesis reactions, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the synthesis of 1,2,4-triazoles.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during triazole synthesis, providing potential causes and recommended solutions in a question-and-answer format.
1,2,3-Triazoles (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
Q1: My CuAAC reaction has a low yield or is not proceeding to completion. What are the common causes?
A1: Low yields in CuAAC reactions can often be attributed to several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Poor Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease reaction efficiency.[1]
-
Catalyst Poisoning: Certain functional groups, especially thiols, can strongly coordinate with the copper catalyst, inhibiting its activity.[2]
-
Low Reactant Concentration: The reaction rate can be significantly slow at very low concentrations of either the azide or alkyne.[1]
Q2: I am observing a significant amount of a by-product that is less polar than my starting alkyne. What is it and how can I minimize it?
A2: This is most likely the result of oxidative homocoupling of your terminal alkyne, commonly known as Glaser coupling, which forms a diyne by-product.[2][3] This side reaction is promoted by the presence of oxygen and Cu(II) ions.[3]
Minimization Strategies:
-
Maintain Anaerobic Conditions: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Use a Reducing Agent: The addition of a reducing agent, such as sodium ascorbate, helps to maintain copper in the active Cu(I) oxidation state.[3] It is crucial to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[1]
-
Utilize a Stabilizing Ligand: Copper-stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the catalyst from oxidation and accelerate the desired reaction.[3]
Q3: My bioconjugation reaction is failing, or I am observing damage to my biomolecule. What could be the issue?
A3: The copper/ascorbate system can generate reactive oxygen species (ROS) that may degrade sensitive substrates, particularly proteins with residues like histidine and arginine.[3]
Troubleshooting Steps:
-
Use a Ligand: Employing a copper-stabilizing ligand like THPTA can reduce the generation of ROS.[3]
-
Control Reaction Time and Temperature: Minimize reaction time and consider running the reaction at a lower temperature to reduce potential damage.[3]
-
Buffer Selection: Avoid Tris buffers, as they can chelate the copper catalyst. High concentrations (>0.2 M) of chloride ions can also be inhibitory. Phosphate, acetate, or HEPES buffers are generally suitable.[4]
1,2,3-Triazoles (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition - RuAAC)
Q1: My RuAAC reaction is giving a mixture of 1,4- and 1,5-regioisomers. How can I improve the selectivity for the 1,5-isomer?
A1: The regioselectivity of RuAAC reactions is highly dependent on the ruthenium catalyst used. For the preferential formation of 1,5-disubstituted triazoles, ruthenium(II) complexes with bulky ligands like pentamethylcyclopentadienyl (Cp) are highly effective.[5] Catalysts such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD) are recommended for high regioselectivity.[5]
Q2: Can I use internal alkynes in RuAAC reactions?
A2: Yes, a significant advantage of RuAAC over CuAAC is its ability to tolerate both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[6]
1,2,4-Triazoles
Q1: I am synthesizing a 1,2,4-triazole from a hydrazide and I am getting a significant by-product. What is it likely to be?
A1: A common side reaction in the synthesis of 1,2,4-triazoles, especially when using hydrazides, is the formation of a 1,3,4-oxadiazole by-product due to a competing cyclization pathway.
Q2: How can I minimize the formation of the 1,3,4-oxadiazole by-product?
A2: To favor the formation of the desired 1,2,4-triazole, consider the following adjustments:
-
Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions, as moisture can promote the formation of the oxadiazole.[2]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can favor the kinetic product, which is often the triazole.[2]
-
Choice of Reagents: The choice of the acylating agent can also influence the reaction pathway.
Q3: My 1,2,4-triazole synthesis is resulting in a mixture of N-1 and N-4 alkylated isomers. How can I control the regioselectivity?
A3: The regioselectivity of alkylation on unsubstituted 1,2,4-triazoles is influenced by the electrophile, base, and solvent. To control the formation of a specific isomer, you may need to screen different reaction conditions. In some cases, the choice of catalyst can also direct the regioselectivity.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on product yield and by-product formation.
Table 1: Influence of Ligand:Copper Ratio on CuAAC Reaction Rate
| Ligand:Copper Ratio | Relative Reaction Rate |
| 0:1 | 1.0 |
| 1:1 | 5.2 |
| 2:1 | 10.8 |
| 5:1 | 15.3 |
| Data is illustrative and based on trends reported for accelerating ligands like THPTA. Actual rates are substrate-dependent. |
Table 2: Effect of Temperature on 1,2,4-Triazole vs. 1,3,4-Oxadiazole Formation
| Reaction Temperature (°C) | 1,2,4-Triazole Yield (%) | 1,3,4-Oxadiazole Yield (%) |
| 80 | 75 | 15 |
| 100 | 60 | 30 |
| 120 | 45 | 45 |
| Illustrative data demonstrating the general trend that lower temperatures often favor triazole formation over the oxadiazole by-product.[2] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using THPTA Ligand
This protocol is a general guideline for a small-scale CuAAC reaction.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7)
-
Solvent (e.g., water, t-butanol/water mixture)
Procedure:
-
In a reaction vial, dissolve the azide (1.0 eq.) and alkyne (1.0-1.2 eq.) in the chosen solvent system.
-
In a separate tube, prepare the catalyst premix by adding the THPTA solution (5 eq. relative to copper) to the CuSO₄ solution (0.01-0.05 eq.). Mix well and let it stand for 2 minutes.[7]
-
Add the catalyst premix to the solution of the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.5 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by extraction or purified directly by chromatography.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol provides a general method for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) (1-5 mol%)
-
Anhydrous, non-protic solvent (e.g., toluene, THF, or 1,2-dichloroethane)
Procedure:
-
In a flask dried under vacuum and filled with an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyne (1.0 eq.) and the azide (1.0-1.1 eq.) in the anhydrous solvent.
-
Add the ruthenium catalyst (1-5 mol%) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir. Reactions with more reactive catalysts like Cp*RuCl(COD) may proceed at room temperature.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Analytical Method for Identification and Quantification of 1,2,4-Triazole and 1,3,4-Oxadiazole By-product by HPLC
This method can be adapted to separate and quantify the desired 1,2,4-triazole from its common 1,3,4-oxadiazole by-product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over the run. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare stock solutions of pure 1,2,4-triazole and 1,3,4-oxadiazole standards in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solutions.
-
Analysis: Inject the prepared sample and standards onto the HPLC system. Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Quantification: The 1,3,4-oxadiazole is typically less polar and will elute earlier than the 1,2,4-triazole. Identify the peaks based on the retention times of the standards. Construct calibration curves for each compound and calculate the concentration and relative percentage of the by-product in the reaction mixture.
Visualizations
Caption: Troubleshooting workflow for common issues in CuAAC reactions.
Caption: Reaction pathways leading to desired triazoles and common by-products.
Caption: General experimental workflow for triazole synthesis and by-product analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (1H-1,2,4-Triazol-1-yl)methanol Stability in Formulations
Welcome to the technical support center for (1H-1,2,4-Triazol-1-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address stability challenges encountered during experimental and formulation studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, which features a stable 1,2,4-triazole ring and a reactive hydroxymethyl group, this compound is potentially susceptible to the following degradation pathways:
-
Oxidation: The primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Hydrolysis: While the 1,2,4-triazole ring itself is generally stable to hydrolysis, extreme pH conditions and elevated temperatures might lead to degradation.[1]
-
Thermal Degradation: High temperatures can induce decomposition. Studies on related triazole derivatives show thermal stability up to 250°C, but this can be influenced by the presence of other substances.
-
Photodegradation: Exposure to UV light may induce degradation, a common characteristic for many heterocyclic compounds.
Q2: I am observing a loss of potency in my aqueous formulation. What could be the cause?
A2: Loss of potency in an aqueous formulation of this compound can be attributed to several factors:
-
pH-Related Hydrolysis: Although the 1H-1,2,4-triazole ring is notably stable in water at pH 5, 7, and 9 at 25°C, with a half-life exceeding 30 days, extreme pH values or the presence of catalytic agents in your formulation could accelerate degradation.[1]
-
Oxidation: The presence of dissolved oxygen or metallic ions can catalyze the oxidation of the hydroxymethyl group. Consider de-gassing your solvents or using chelating agents.
-
Microbial Contamination: If the formulation is not properly preserved, microbial growth can lead to degradation of the active ingredient.
Q3: Are there any known excipient incompatibilities with this compound?
A3: While specific excipient compatibility studies for this compound are not widely published, potential incompatibilities can be inferred from its chemical structure. Caution should be exercised with:
-
Strong Oxidizing Agents: Excipients with oxidizing properties can degrade the hydroxymethyl group.
-
Reducing Sugars: The presence of reducing sugars (e.g., lactose, dextrose) could potentially lead to Maillard-type reactions under certain conditions, especially at elevated temperatures.
-
Excipients with High Water Content: Hygroscopic excipients that absorb moisture can promote hydrolytic degradation if the compound is sensitive to water.
A systematic compatibility study with your intended excipients is highly recommended.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis During Stability Studies
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation | Perform forced degradation studies (see Experimental Protocols) to identify the retention times of potential degradation products. |
| Excipient Interaction | Analyze placebo formulations to identify peaks originating from excipients. |
| Contamination | Ensure proper cleaning of laboratory equipment and use high-purity solvents and reagents. |
Issue 2: Color Change in the Formulation Upon Storage
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxidative Degradation | Store the formulation under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant. |
| Photodegradation | Protect the formulation from light by using amber-colored containers. |
| Interaction with Container | Investigate potential leaching from the container material by testing different types of containers. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound.
1. Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
| Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound and the solution at 60°C for 48 hours. |
| Photodegradation | Expose the solid compound and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be kept under the same conditions. |
3. Analysis: Analyze the stressed samples against a control (unstressed) sample using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
| Parameter | Condition |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient | 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 210 nm. |
| Injection Volume | 10 µL. |
Visualizations
Caption: Workflow for forced degradation studies.
References
Technical Support Center: Overcoming Resistance to Triazole-Based Antifungal Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazole-based antifungal agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of triazole resistance in pathogenic fungi?
A1: Triazole resistance in fungi is a multifactorial phenomenon primarily driven by the following mechanisms:
-
Target Enzyme Modification: Mutations in the ERG11 gene (in yeasts) or its homolog cyp51A (in molds) are a common cause of resistance.[1][2] These mutations can alter the structure of the target enzyme, lanosterol 14-α-demethylase, reducing its binding affinity for triazole drugs.[3][4]
-
Overexpression of the Target Enzyme: Increased expression of ERG11 or cyp51A leads to higher concentrations of the target enzyme, requiring higher drug concentrations for inhibition.[3][5]
-
Efflux Pump Overexpression: Upregulation of ATP-binding cassette (ABC) transporters (like Cdr1p and Cdr2p) and major facilitator superfamily (MFS) transporters (like Mdr1p) actively pump triazole agents out of the fungal cell, reducing the intracellular drug concentration.[1][3][6]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes involved in ergosterol biosynthesis can lead to the accumulation of alternative sterols that can support fungal growth in the presence of triazoles.
-
Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to triazoles due to the protective extracellular matrix and altered physiological state of the cells within the biofilm.[4]
Q2: Which fungal species are most commonly associated with triazole resistance?
A2: Several clinically important fungal species have developed resistance to triazoles. The most prominent examples include:
-
Candida albicans : A leading cause of opportunistic fungal infections, with resistance often linked to ERG11 mutations and efflux pump overexpression.[1][5]
-
Aspergillus fumigatus : A common mold causing invasive aspergillosis, where resistance is frequently associated with mutations in the cyp51A gene.[4][7][8]
-
Cryptococcus neoformans : A major cause of fungal meningitis, which can develop resistance through various mechanisms, including aneuploidy.[2]
-
Candida glabrata : This species exhibits intrinsic resistance to some azoles and can acquire further resistance through upregulation of efflux pumps.[9]
Q3: How can I determine if my fungal isolate is resistant to triazoles?
A3: Antifungal susceptibility testing (AST) is the standard method to determine the resistance profile of a fungal isolate. Common AST methods include:
-
Broth Microdilution: This is the gold standard method, providing a quantitative measure of the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Agar-Based Methods: Agar dilution and disk diffusion methods are also used for susceptibility testing. A screening procedure using agar plates with specific triazole concentrations can be employed for initial identification of resistant isolates.[10][11]
-
Commercial AST Systems: Several automated and semi-automated commercial systems are available for clinical and research laboratories.
For research purposes, molecular methods can complement AST by identifying the genetic basis of resistance.[12]
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible MIC Values in Broth Microdilution Assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the inoculum is prepared from a fresh culture (24-48 hours old) and standardized to the correct cell density (e.g., 0.5 McFarland standard). |
| Media and Reagents | Use fresh, properly prepared RPMI-1640 medium. Ensure the triazole stock solutions are correctly prepared, stored, and not expired. |
| Incubation Conditions | Maintain consistent incubation temperature (35-37°C) and duration (24-48 hours). Ensure proper aeration if required. |
| Plate Reading | Read the plates at the specified time point. Use a standardized method for determining the MIC endpoint (e.g., significant growth inhibition compared to the control). |
Problem 2: Suspected Efflux Pump-Mediated Resistance, but No Overexpression Detected by RT-qPCR.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| RNA Quality | Ensure high-quality, intact RNA is extracted. Check RNA integrity using gel electrophoresis or a bioanalyzer. |
| Primer Design | Verify the specificity and efficiency of the primers for the target efflux pump genes. |
| Reference Gene Selection | Use a stably expressed reference gene for normalization in your specific fungal species and experimental conditions. |
| Alternative Mechanisms | Consider other resistance mechanisms, such as target site mutations or alterations in the ergosterol biosynthesis pathway. |
| Functional Assay | Perform a functional assay for efflux pump activity, such as a rhodamine 6G or Nile Red efflux assay, to directly measure pump function.[13] |
Problem 3: No ERG11/cyp51A Mutations Found in a Phenotypically Resistant Isolate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Other Resistance Mechanisms | The resistance may be due to other mechanisms, such as overexpression of efflux pumps or the target gene itself.[3][14] Perform gene expression analysis (RT-qPCR) for ERG11/cyp51A and major efflux pump genes. |
| Promoter Mutations | Investigate the promoter region of the cyp51A gene in Aspergillus fumigatus for tandem repeats (e.g., TR34/L98H) that can lead to overexpression.[8][15] |
| Aneuploidy | In species like Cryptococcus neoformans, consider the possibility of aneuploidy leading to an increased copy number of the ERG11 gene.[2] |
| Whole-Genome Sequencing | For a comprehensive analysis, consider whole-genome sequencing to identify novel mutations or other genetic changes contributing to resistance.[16] |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution
This protocol is a generalized guide. Specific details may vary based on the fungal species and the specific triazole agent being tested.
-
Prepare Antifungal Stock Solutions: Dissolve the triazole agent in a suitable solvent (e.g., DMSO) to a high concentration.
-
Prepare Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium. Include a drug-free well as a growth control.
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculate Plates: Dilute the standardized inoculum in RPMI-1640 medium and add it to each well of the microtiter plate.
-
Incubate: Incubate the plates at 35-37°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.
Protocol 2: Analysis of ERG11 Gene Expression by RT-qPCR
-
RNA Extraction: Culture the fungal isolate with and without sub-inhibitory concentrations of the triazole agent.[17] Extract total RNA using a validated method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the ERG11 gene and a validated reference gene.
-
Data Analysis: Calculate the relative expression of the ERG11 gene using the ΔΔCt method, normalizing to the expression of the reference gene.
Protocol 3: Rhodamine 6G Efflux Assay for Efflux Pump Activity
This assay measures the activity of ABC transporters.
-
Cell Preparation: Grow the fungal cells to mid-log phase. Wash the cells and resuspend them in a glucose-free buffer.
-
Loading with Rhodamine 6G: Incubate the cells with rhodamine 6G to allow for its uptake.
-
Efflux Induction: Wash the cells to remove extracellular rhodamine 6G. Resuspend the cells in a buffer containing glucose to energize the efflux pumps.
-
Measurement of Efflux: At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells. Measure the fluorescence of the supernatant, which corresponds to the amount of rhodamine 6G that has been effluxed.
-
Data Analysis: Compare the rate of rhodamine 6G efflux in the test isolate to that of a susceptible control strain.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 3. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 6. Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients involve specific multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? [frontiersin.org]
- 9. Mechanisms of Azole Resistance in Clinical Isolates of Candida glabrata Collected during a Hospital Survey of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdc.gov [cdc.gov]
- 11. Screening procedure to identify triazole-resistant Aspergillus spp. using agar plates [protocols.io]
- 12. journals.asm.org [journals.asm.org]
- 13. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triazole Resistance in Aspergillus spp.: A Worldwide Problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Detection of ERG11 Overexpression in Candida albicans isolates from environmental sources and clinical isolates treated with inhibitory and subinhibitory concentrations of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of (1H-1,2,4-Triazol-1-yl)methanol
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the commercial-scale synthesis of (1H-1,2,4-Triazol-1-yl)methanol. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data presented for easy comparison.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the commercial-scale production of this compound?
The most prevalent and industrially viable method is the N-hydroxymethylation of 1H-1,2,4-triazole with formaldehyde. This reaction is typically carried out in an aqueous or alcoholic solvent.
Q2: What are the main challenges encountered during the scale-up of this synthesis?
The primary challenges include controlling the regioselectivity of the reaction to favor the desired N1-isomer over the N4-isomer, preventing the formation of byproducts such as bis(1H-1,2,4-triazol-1-yl)methane, and developing an efficient purification strategy to isolate the product with high purity. The water solubility of both the starting material and the product can also complicate isolation procedures.
Q3: How can I improve the regioselectivity of the N-hydroxymethylation?
Controlling the regioselectivity is crucial for maximizing the yield of the desired product. The choice of base and solvent system plays a significant role. For instance, using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent can favor the formation of the N1-isomer. However, for the reaction with formaldehyde, which is often supplied as an aqueous solution (formalin), careful pH control and temperature management are key. Operating under neutral to slightly basic conditions is generally preferred.
Q4: What are the critical process parameters to monitor during the reaction?
Key parameters to monitor and control include:
-
Temperature: The reaction is typically exothermic. Maintaining a consistent temperature is vital to prevent side reactions and ensure consistent product quality.
-
pH: The pH of the reaction mixture can influence the reaction rate and the formation of byproducts.
-
Molar ratio of reactants: The ratio of 1H-1,2,4-triazole to formaldehyde should be carefully controlled to minimize the formation of bis-adducts.
-
Reaction time: Monitoring the reaction progress by techniques like HPLC is essential to determine the optimal reaction endpoint and avoid the degradation of the product.
Q5: What are the recommended purification methods for commercial-scale production?
Given the polar nature of this compound, purification can be challenging. Common industrial methods include:
-
Crystallization: This is the most common and cost-effective method for large-scale purification. Selecting an appropriate solvent system is critical to achieve high purity and yield.
-
Distillation: While potentially effective, the thermal stability of the product must be considered to avoid degradation.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect pH. - Degradation of the product. | - Monitor the reaction progress using HPLC and extend the reaction time if necessary. - Optimize the reaction temperature. A temperature range of 40-60°C is a good starting point. - Adjust the pH to be in the neutral to slightly basic range (pH 7-8). - Avoid prolonged exposure to high temperatures. |
| High Levels of the N4-isomer Impurity | - Reaction conditions favoring N4-alkylation. - Inappropriate base or solvent. | - Carefully control the pH of the reaction mixture. - Experiment with different solvent systems. While water is common due to the use of formalin, co-solvents can influence regioselectivity. - Consider using a pre-formed salt of 1,2,4-triazole to influence the site of alkylation. |
| Formation of Bis(1H-1,2,4-triazol-1-yl)methane | - Excess formaldehyde relative to 1H-1,2,4-triazole. - Prolonged reaction time at elevated temperatures. | - Use a slight excess of 1H-1,2,4-triazole or maintain a strict 1:1 molar ratio of reactants. - Add formaldehyde to the reaction mixture portion-wise to maintain a low concentration. - Optimize the reaction time to stop the reaction once the formation of the desired product is maximized. |
| Product Isolation and Purification Difficulties | - High water solubility of the product. - Formation of an oil instead of a crystalline solid. - Co-crystallization with unreacted starting material or byproducts. | - Utilize a solvent system for crystallization that minimizes the solubility of the product while keeping impurities dissolved (e.g., isopropanol, ethyl acetate, or mixtures with water). - Employ anti-solvent crystallization techniques. - Use a seed crystal to induce crystallization. - Perform a pre-purification step, such as an extraction, to remove major impurities before crystallization. |
| Discoloration of the Final Product | - Presence of impurities from starting materials. - Degradation of the product during workup or purification. - Residual catalyst or base. | - Ensure the purity of the starting 1H-1,2,4-triazole and formaldehyde. - Avoid excessive heat and prolonged exposure to acidic or strongly basic conditions during purification. - Incorporate a wash step with a suitable solvent during filtration to remove colored impurities. - Consider treatment with activated carbon. |
Data Presentation
Table 1: Summary of Reaction Parameters and Typical Outcomes
| Parameter | Recommended Range | Typical Yield (%) | Typical Purity (%) (after crystallization) | Key Considerations |
| Molar Ratio (Triazole:Formaldehyde) | 1:1 to 1.1:1 | 75-85 | >98 | A slight excess of triazole can minimize bis-adduct formation. |
| Reaction Temperature (°C) | 40 - 60 | 80-90 | >98 | Higher temperatures can increase reaction rate but may lead to more byproducts. |
| Reaction Time (hours) | 2 - 6 | 70-80 | >97 | Monitor by HPLC to determine the optimal endpoint. |
| pH | 7.0 - 8.0 | 80-88 | >98 | Crucial for controlling regioselectivity and minimizing side reactions. |
| Solvent | Water, Methanol, Ethanol | 75-85 | >98 | Water is common due to the use of aqueous formaldehyde (formalin). |
Experimental Protocols
Synthesis of this compound
1. Materials:
-
1H-1,2,4-Triazole (purity >99%)
-
Formaldehyde (37% aqueous solution, formalin)
-
Deionized water
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Isopropanol (for crystallization)
2. Procedure:
-
Reaction Setup: Charge a suitably sized reactor with 1H-1,2,4-triazole and deionized water. Stir the mixture until the triazole is completely dissolved.
-
pH Adjustment: Adjust the pH of the solution to 7.5-8.0 using a dilute solution of sodium hydroxide.
-
Reactant Addition: Begin controlled addition of the 37% formaldehyde solution to the reactor, maintaining the temperature between 45-55°C. The addition should be done portion-wise or via a dosing pump over 1-2 hours to manage the exothermic reaction.
-
Reaction: After the addition is complete, maintain the reaction mixture at 50-55°C for 3-4 hours. Monitor the reaction progress by taking samples for HPLC analysis.
-
Work-up: Once the reaction is deemed complete (i.e., consumption of the limiting reagent), cool the reaction mixture to room temperature. Adjust the pH to neutral (pH 7.0) with dilute hydrochloric acid if necessary.
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the majority of the water.
-
Crystallization: Add isopropanol to the concentrated residue and heat to reflux to dissolve the solids. Cool the solution slowly to 0-5°C to induce crystallization.
-
Isolation and Drying: Filter the crystalline product and wash the filter cake with cold isopropanol. Dry the product under vacuum at 40-50°C until a constant weight is achieved.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis of this compound.
Technical Support Center: Enhancing the Bioavailability of (1H-1,2,4-Triazol-1-yl)methanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to enhancing the oral bioavailability of (1H-1,2,4-Triazol-1-yl)methanol derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of our this compound derivative after oral administration in rats. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge for this class of compounds. The primary reasons can be categorized into issues related to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment. Key factors include:
-
Poor Aqueous Solubility: Many triazole derivatives exhibit low aqueous solubility, which limits their dissolution in GI fluids, a prerequisite for absorption.[1][2][3][4][5][6][7]
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream. This can be due to molecular size, polarity, or other physicochemical properties.[6][8]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before reaching systemic circulation.[1][6]
-
Efflux Transporters: The compound may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[1]
-
Chemical or Enzymatic Instability: The compound may be degraded by the acidic environment of the stomach or by digestive enzymes.[1]
Q2: How can we experimentally determine the primary cause of our compound's poor bioavailability?
A2: A systematic approach involving both in vitro and in vivo experiments is recommended to diagnose the root cause. Understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties is crucial.[9][10][11][12][13]
-
In Vitro Solubility and Dissolution Studies: Assess the compound's solubility in simulated gastric and intestinal fluids (SGF, SIF).
-
In Vitro Permeability Assays: Use models like Caco-2 cell monolayers to predict intestinal permeability.[13]
-
In Vitro Metabolism Studies: Utilize liver microsomes or hepatocytes to assess metabolic stability and identify major metabolites.[12][13]
-
In Vivo Pharmacokinetic (PK) Studies: Conduct studies in animal models (e.g., rats, mice) to determine key PK parameters like absorption rate, half-life, and clearance.[9][13][14][15][16]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
If your this compound derivative exhibits low solubility, consider the following formulation strategies to enhance its dissolution rate and extent.[1][17][18]
Recommended Strategies & Experimental Protocols:
-
Particle Size Reduction:
-
Methodology: Micronization or nanomilling increases the surface area of the drug particles, thereby enhancing dissolution.[1][17][18] Nanosuspensions can also be employed.[19]
-
Experimental Protocol: Jet Milling for Micronization
-
Select an appropriate jet mill (e.g., spiral jet mill).
-
Ensure the compound is in a crystalline and dry state.
-
Optimize milling parameters such as grinding pressure, feed rate, and classifier speed to achieve the desired particle size distribution (typically 1-10 µm).
-
Characterize the milled powder for particle size distribution (e.g., using laser diffraction), solid-state form (e.g., using X-ray powder diffraction to ensure no amorphization), and dissolution rate.[1]
-
-
-
Amorphous Solid Dispersions (ASDs):
-
Methodology: Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its solubility.[1][18]
-
Experimental Protocol: Spray Drying for ASD Preparation
-
Dissolve the triazole derivative and a suitable polymer (e.g., HPMC, PVP) in a common solvent.
-
Optimize the spray drying parameters, including inlet temperature, spray rate, and atomization pressure.
-
Collect the resulting powder and characterize it for drug loading, amorphous nature (via DSC or XRPD), and dissolution performance.[1]
-
-
-
Lipid-Based Formulations:
-
Methodology: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state in the GI tract.[1][17][18][19][20]
-
Experimental Protocol: SEDDS Formulation Development
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize the compound.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare the formulation by mixing the selected components and the drug until a clear solution is formed.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion. Characterize the droplet size.[1]
-
-
-
Prodrug Approach:
-
Methodology: A water-soluble prodrug can be synthesized, which then converts to the active parent drug in vivo.[21][22] For example, a triazolium salt linked to an aminocarboxyl moiety can undergo enzymatic activation.[21]
-
Experimental Protocol: Prodrug Synthesis and Evaluation
-
Synthesize the prodrug by chemically modifying the parent triazole derivative.
-
Confirm the structure and purity of the prodrug.
-
Assess the chemical stability and water solubility of the prodrug.
-
Evaluate the in vitro conversion of the prodrug to the parent drug in plasma and liver microsomes.
-
Conduct in vivo pharmacokinetic studies to compare the bioavailability of the prodrug and the parent drug.[21]
-
-
Issue 2: Low Intestinal Permeability
If in vitro assays indicate low permeability, the following approaches can be investigated.
Recommended Strategies:
-
Chemical Modification: Modify the structure of the triazole derivative to improve its lipophilicity, which can enhance passive diffusion across the intestinal membrane.[8]
-
Use of Permeation Enhancers: Incorporate excipients in the formulation that can transiently open the tight junctions between intestinal epithelial cells.
-
Nanotechnology-Based Delivery Systems: Encapsulating the drug in nanoparticles can facilitate its transport across the intestinal barrier.[23][24][25][26] Chitosan nanoparticles are one such example.[24][27]
Issue 3: Extensive First-Pass Metabolism
If in vitro metabolism studies suggest high hepatic or intestinal metabolism, consider these strategies.
Recommended Strategies:
-
Prodrugs: Design a prodrug that masks the metabolic site of the parent molecule.
-
Co-administration with Enzyme Inhibitors: While not a common development strategy due to potential drug-drug interactions, this can be used in preclinical studies to confirm the role of specific metabolic enzymes.
-
Alternative Routes of Administration: For preclinical studies, consider intravenous administration to bypass first-pass metabolism and determine the absolute bioavailability.
Data Presentation
Table 1: Comparison of Formulation Strategies for a Model this compound Derivative with Poor Solubility
| Formulation Strategy | Key Parameters | Typical Improvement in Apparent Solubility | Resulting Oral Bioavailability (%) | Advantages | Disadvantages |
| Micronization | Particle Size: 1-10 µm | 2-5 fold | 10-20% | Simple, established technology | Limited enhancement for very poorly soluble compounds |
| Amorphous Solid Dispersion | Drug:Polymer Ratio | 10-100 fold | 30-50% | Significant solubility enhancement | Potential for physical instability (recrystallization) |
| Lipid-Based (SEDDS) | Oil, Surfactant, Co-surfactant ratio | >100 fold | 40-60% | Presents drug in a solubilized form | Potential for GI side effects with high surfactant concentrations |
| Prodrug | Chemical Moiety | >1000 fold | >70% | High water solubility, potential for improved permeability | Requires chemical synthesis and validation of conversion |
| Nanosuspension | Particle Size: <1 µm | 5-20 fold | 20-40% | Increased surface area and dissolution velocity | Can be challenging to stabilize |
Visualizations
Experimental Workflows
Caption: Workflow for troubleshooting low bioavailability.
Decision Tree for Formulation Strategy Selection
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. criver.com [criver.com]
- 11. bioivt.com [bioivt.com]
- 12. Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development - Blogs - News [alwsci.com]
- 13. What DMPK studies are typically required before IND filing? [synapse.patsnap.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sphinxsai.com [sphinxsai.com]
- 21. Design, synthesis and antifungal activity of a novel water soluble prodrug of antifungal triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isavuconazonium sulfate: a triazole prodrug for invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
- 24. researchgate.net [researchgate.net]
- 25. rjptonline.org [rjptonline.org]
- 26. [PDF] Novel Sono-synthesized Triazole Derivatives Conjugated with Selenium Nanoparticles for cancer treatment | Semantic Scholar [semanticscholar.org]
- 27. Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triazole Structures for Reduced Off-Target Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when modifying triazole structures to minimize off-target toxicity and enhance selectivity.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: High Off-Target Activity Despite Promising In Silico Predictions
-
Question: My novel triazole analog showed high selectivity for its intended target in docking simulations, but in vitro assays reveal significant off-target effects, particularly CYP450 inhibition. Why is there a discrepancy and what can I do?
-
Answer: Discrepancies between in silico and in vitro results are common. Potential causes include:
-
Inaccurate Docking Poses: The predicted binding mode might not represent the true interaction in a dynamic biological system. The flexibility of the protein target is often not fully accounted for.
-
Metabolism: The compound may be metabolized into an active form that has a different off-target profile.
-
Physicochemical Properties: Poor solubility can lead to compound aggregation, causing non-specific inhibition in assays.
Troubleshooting Steps:
-
Refine Computational Models: Use more advanced techniques like molecular dynamics (MD) simulations to assess the stability of the predicted binding pose. Employ multiple scoring functions to increase the reliability of your predictions.
-
Conduct Metabolic Stability Assays: Use liver microsomes (human or rat) to determine if your compound is rapidly metabolized.[1] If so, identify the metabolic soft spots on your molecule and modify the structure to block metabolic conversion at those sites.
-
Check Physicochemical Properties: Experimentally determine the solubility of your compound. If it is low, consider structural modifications to improve this property.[2]
-
Perform Mechanism of Inhibition Studies: For CYP inhibition, determine if it is reversible or time-dependent, which can provide insights into the nature of the interaction.
-
Issue 2: Poor Regioselectivity in Triazole Synthesis
-
Question: During the synthesis of my 1,2,3-triazole derivatives via azide-alkyne cycloaddition, I am getting a mixture of 1,4- and 1,5-disubstituted regioisomers. How can I improve the regioselectivity?
-
Answer: The Huisgen 1,3-dipolar cycloaddition can produce mixtures of regioisomers, especially under thermal conditions.
Troubleshooting Steps:
-
Utilize Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly regioselective and almost exclusively yields the 1,4-disubstituted isomer.[3][4] Ensure the use of a reliable copper(I) source and appropriate ligands.
-
Employ Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): If the 1,5-disubstituted isomer is desired, ruthenium-based catalysts are known to favor this regioselectivity.[5]
-
Control Reaction Conditions: For thermal cycloadditions, carefully screen solvents and temperatures, as these can influence the isomeric ratio. However, achieving high selectivity without a catalyst is often challenging.[4]
-
Issue 3: Unexpected Cardiotoxicity (hERG Inhibition) in Lead Compounds
-
Question: My lead triazole compound is showing potent activity against its target but is flagged for potential cardiotoxicity due to hERG channel inhibition. What structural features might be responsible and how can I mitigate this?
-
Answer: hERG channel blockade is a critical off-target effect for many nitrogen-containing heterocyclic compounds, including some triazoles.[6][7] Key molecular features that can contribute to hERG affinity include a basic nitrogen atom and high lipophilicity.
Troubleshooting Steps:
-
Reduce Lipophilicity: High lipophilicity (LogP > 3.5) is often correlated with hERG inhibition. Modify peripheral substituents to include more polar groups, which can decrease the compound's affinity for the hydrophobic regions of the hERG channel.
-
Modulate Basicity: If your molecule contains a basic nitrogen that can be protonated at physiological pH, this positive charge is often a key pharmacophoric feature for hERG binding. Consider strategies to reduce the pKa of this amine, for example, by introducing electron-withdrawing groups nearby or by incorporating it into a less basic ring system.
-
Introduce Steric Hindrance: Add bulky substituents near the key interacting moieties to sterically prevent the compound from effectively binding within the hERG channel pore.
-
Bioisosteric Replacement: Replace problematic moieties with bioisosteres known to have a lower propensity for hERG binding.[8] For example, replacing a flexible basic side chain with a more rigid, less basic alternative.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target liabilities associated with triazole-containing compounds?
A1: The most common off-target liabilities are the inhibition of cytochrome P450 (CYP) enzymes and the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
-
CYP Inhibition: Triazoles, particularly antifungal agents like itraconazole and voriconazole, are known inhibitors of CYP isozymes such as CYP3A4, CYP2C9, and CYP2C19.[9] This occurs because the triazole nitrogen can coordinate with the heme iron in the active site of these enzymes, leading to significant drug-drug interactions and potential toxicity.[10][11]
-
hERG Blockade: Inhibition of the hERG channel can prolong the QT interval of the heartbeat, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[6][12] This is a major reason for drug candidate attrition during preclinical development.
Q2: What is bioisosteric replacement and how can it be used to improve the safety profile of triazole derivatives?
A2: Bioisosteric replacement is a strategy in drug design where a functional group in a lead molecule is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity or reducing its toxicity. The 1,2,3-triazole ring is an excellent bioisostere for the trans-amide bond due to similarities in size, geometry, and dipole moment.[5][13]
This strategy can improve safety by:
-
Enhancing Metabolic Stability: Amide bonds are often susceptible to hydrolysis by metabolic enzymes. Replacing an amide with a more stable triazole ring can increase the compound's half-life and reduce the formation of potentially toxic metabolites.[1]
-
Modifying Physicochemical Properties: The triazole moiety can alter a molecule's polarity, hydrogen bonding capacity, and lipophilicity, which can be tuned to reduce off-target interactions like hERG binding.[14]
Q3: What are the key differences between 1,2,3-triazoles and 1,2,4-triazoles in drug design?
A3: Both 1,2,3- and 1,2,4-triazole isomers are widely used in medicinal chemistry, and the choice depends on the specific design strategy.[2][15]
-
1,2,3-Triazoles: These are most commonly synthesized via "click chemistry" (CuAAC), which provides easy access to 1,4-disubstituted products.[16] They are frequently used as stable linkers or as bioisosteres for amide bonds.[5][8]
-
1,2,4-Triazoles: This isomer is a core feature of many approved drugs, including several antifungal agents (e.g., fluconazole, letrozole).[17][18] They are often key pharmacophores that interact directly with the target protein, for example, by coordinating with metal ions in enzyme active sites.[17] The synthesis of 1,2,4-triazoles often involves cyclization reactions of precursors like hydrazines and amidines.[18][19]
Q4: How can computational tools guide the modification of triazoles to reduce toxicity?
A4: Computational tools are invaluable for rationally designing safer triazole derivatives.
-
Pharmacophore Modeling and 3D-QSAR: These methods can identify the key structural features required for on-target activity versus those responsible for off-target effects.[20][21] By building separate models for the desired target and for toxicity targets like hERG or CYP enzymes, researchers can design molecules that fit the former while avoiding the latter.
-
Molecular Docking: Docking studies can predict how a triazole derivative might bind to off-target proteins.[22] For example, docking into the active site of CYP3A4 can help predict potential drug-drug interactions.[23]
-
ADMET Prediction: In silico tools can predict a range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, including potential for hERG blockade, mutagenicity, and hepatotoxicity, allowing for early-stage filtering of problematic compounds.[6][24]
Data Presentation
Table 1: Comparison of Off-Target Inhibition by Systemic Triazole Antifungals
| Triazole Antifungal | Primary CYP Inhibition Profile | Relative hERG Inhibition | Reference(s) |
| Ketoconazole (Imidazole) | Strong CYP3A4 inhibitor | Moderate-High | [25] |
| Itraconazole | Strong CYP3A4 inhibitor | Moderate | [9][23] |
| Voriconazole | Moderate-Strong inhibitor of CYP2C19, CYP2C9, CYP3A4 | Low-Moderate | [9][25] |
| Posaconazole | Strong CYP3A4 inhibitor | Moderate | [9][23][25] |
| Fluconazole | Moderate-Strong inhibitor of CYP2C19, CYP2C9 | Low | [9][25] |
| Isavuconazole | Moderate CYP3A4 inhibitor | Low | [23] |
Table 2: Effect of Bioisosteric Replacement of Amide with 1,2,3-Triazole on Metabolic Stability
| Compound Class | Linker | In Vitro Half-life (t½) in Human Liver Microsomes | Key Finding | Reference(s) |
| Dopamine D4 Receptor Ligands | Amide | Unstable / Rapid Metabolism | The triazole analogs showed significantly improved metabolic stability compared to their amide counterparts, while maintaining high receptor affinity. | [1] |
| 1,2,3-Triazole | Stable | |||
| Vif Inhibitors | Amide | Not Reported | The triazole replacement led to a substantial increase in biological potency. | [13] |
| 1,2,3-Triazole | Not Reported | |||
| CFTR Modulators (VX-809 Analogs) | Amide | Not Reported | Triazole replacement was tolerated but resulted in a loss of efficacy in this specific scaffold, highlighting that bioisosterism is context-dependent. | [13] |
| 1,2,3-Triazole | Not Reported |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from methods used to evaluate the cytotoxicity of novel triazole derivatives.[26][27]
-
Cell Plating: Seed cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole test compounds in the appropriate cell culture medium. Add the compounds to the wells, ensuring each concentration is tested in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
Protocol 2: Screening for Cytochrome P450 (CYP) Inhibition
This is a generalized protocol for a fluorescence-based assay to screen for inhibition of major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19).
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Reconstitute recombinant human CYP enzymes (e.g., from baculovirus-infected insect cells) and the NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.
-
Prepare stock solutions of the fluorogenic probe substrates specific for each CYP isoform (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin (BFC) for CYP3A4).
-
Prepare serial dilutions of the triazole test compounds and a known inhibitor as a positive control (e.g., ketoconazole for CYP3A4).
-
-
Assay Procedure (in a 96-well plate):
-
Add the buffer, recombinant CYP enzyme, and the test compound (or control) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Immediately add the fluorogenic substrate to all wells.
-
-
Kinetic Measurement: Place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence signal (resulting from the metabolism of the probe substrate) over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: A typical workflow for screening triazole derivatives to identify potent and safe lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substitution of a triazole for the central olefin in biologically active stilbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.unimore.it [iris.unimore.it]
- 9. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological corrections of the mutant hERG channels by posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemijournal.com [chemijournal.com]
- 19. rjptonline.org [rjptonline.org]
- 20. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Pharmacophore elucidation and molecular docking studies on 5-phenyl-1-(3-pyridyl)-1h-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Drug-drug interactions between triazole antifungal agents used to treat invasive aspergillosis and immunosuppressants metabolized by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. jocpr.com [jocpr.com]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Efficacy of Different Triazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various triazole fungicides, a critical class of agrochemicals used in the management of fungal diseases. The information presented is curated from experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Introduction to Triazole Fungicides
Triazole fungicides are systemic compounds widely used in agriculture to control a broad spectrum of fungal pathogens. Their primary mechanism of action involves the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. By targeting the C14-demethylase enzyme (CYP51), triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. This targeted action provides both protective and curative effects against fungal infections in various crops.
Quantitative Efficacy Data
The efficacy of triazole fungicides can be quantified through various metrics, including the half-maximal effective concentration (EC50) and in-field disease control percentages. The following tables summarize quantitative data from multiple studies, offering a comparative overview of different triazole fungicides.
Table 1: In Vitro Efficacy (EC50) of Triazole Fungicides against Various Fungal Pathogens
| Fungicide | Pathogen | Mean EC50 (µg/mL) | Reference |
| Tebuconazole | Fusarium graminearum | 0.3311 | [1] |
| Metconazole | Fusarium graminearum | 0.0405 | [1] |
| Propiconazole | Pyrenophora tritici-repentis | 0.39 | [2] |
| Epoxiconazole | Pyrenophora tritici-repentis | 0.19 | [2] |
| Tebuconazole | Pyrenophora tritici-repentis | 0.25 | [2] |
| Tebuconazole | Colletotrichum capsici | 18 | [3] |
| Difenoconazole | Colletotrichum capsici | 115 | [3] |
Table 2: Field Efficacy of Triazole Fungicides on Disease Control and Crop Yield
| Fungicide | Crop | Disease | Disease Control (%) | Yield Increase ( kg/ha ) | Reference |
| Propiconazole | Wheat | Leaf Rust | 29.30 | - | [4] |
| Difenoconazole | Wheat | Leaf Rust | 23.30 | - | [4] |
| Tebuconazole + Trifloxystrobin | Wheat | Leaf Rust | 21.50 | - | [4] |
| Metconazole | Wheat | Fusarium Head Blight | - | 450 | [4] |
| Prothioconazole + Tebuconazole | Wheat | Fusarium Head Blight | - | 444.5 | [4] |
| Prothioconazole | Wheat | Fusarium Head Blight | - | 419.1 | [4] |
| Tebuconazole | Wheat | Fusarium Head Blight | - | 272.6 | [4] |
| Propiconazole | Wheat | Fusarium Head Blight | - | 199.6 | [4] |
| Tebuconazole | Groundnut | Alternaria Blight | High | - | [5] |
| Propiconazole | Groundnut | Alternaria Blight | High | - | [5] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides specifically target the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a key enzyme in the ergosterol biosynthesis pathway.[6] This enzyme is responsible for the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. Inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols within the fungal cell membrane. This disrupts membrane integrity and function, ultimately inhibiting fungal growth.[6]
Experimental Protocols
The evaluation of fungicide efficacy is conducted through standardized in vitro and in vivo assays. These protocols are essential for determining the intrinsic activity of the compounds and their performance under field conditions.
In Vitro Efficacy Testing: Mycelial Growth Inhibition Assay
This method is commonly used to determine the EC50 value of a fungicide against a specific fungal pathogen.[7]
-
Media Preparation: A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved. While the medium is still molten, the test fungicide is added at various concentrations. A control medium without the fungicide is also prepared.
-
Inoculation: A mycelial plug from an actively growing culture of the target fungus is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.
-
Data Collection: The radial growth of the fungal colony is measured.
-
Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis of the inhibition data.
In Vivo Efficacy Testing: Field Trials
Field trials are crucial for evaluating the performance of fungicides under real-world conditions.
-
Experimental Design: Trials are typically conducted in a randomized complete block design with multiple replications.
-
Treatments: Treatments include an untreated control and various fungicides applied at different rates and timings.
-
Application: Fungicides are applied using calibrated sprayers to ensure uniform coverage. Application timing is critical and often corresponds to specific crop growth stages or disease risk periods.
-
Disease Assessment: Disease severity and incidence are assessed at regular intervals using standardized rating scales.
-
Yield and Quality Assessment: At the end of the growing season, crop yield and quality parameters are measured.
-
Data Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of treatment effects.
Conclusion
Triazole fungicides remain a cornerstone of modern disease management in agriculture due to their systemic activity and broad-spectrum efficacy. However, the performance of individual triazoles can vary significantly depending on the target pathogen, crop, and environmental conditions. The quantitative data and experimental protocols presented in this guide provide a foundation for the comparative analysis of these important compounds. For researchers and drug development professionals, a thorough understanding of their mechanism of action and efficacy is crucial for the development of new and improved fungal control strategies, as well as for managing the emergence of fungicide resistance.
References
Comparative Antifungal Spectrum of Novel (1H-1,2,4-Triazol-1-yl)methanol Derivatives
A comprehensive analysis of in vitro efficacy against pathogenic fungi.
This guide provides a comparative analysis of the antifungal activity of various novel (1H-1,2,4-Triazol-1-yl)methanol derivatives, presenting key findings from recent studies. The data is intended for researchers, scientists, and drug development professionals working on the discovery of new antifungal agents. Triazole compounds are a significant class of antifungal drugs that function by inhibiting the cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] The increasing incidence of invasive fungal infections and the rise of drug-resistant strains necessitate the development of new triazole derivatives with broader spectrums and higher potency.[1][3][4]
Quantitative Comparison of Antifungal Activity
The in vitro antifungal efficacy of novel this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC80 values (the concentration required to inhibit 80% of fungal growth) for several newly synthesized triazole derivatives against a panel of clinically important pathogenic fungi. For comparison, the activities of established antifungal drugs such as Fluconazole (FCZ), Itraconazole (ICZ), and Voriconazole (VCZ) are also included.
Table 1: Comparative in vitro Antifungal Activity (MIC80 in μg/mL) of Novel Triazole Derivatives and Standard Antifungals
| Compound/Drug | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Trichophyton rubrum | Microsporum gypseum | Reference |
| Novel Derivatives | ||||||
| Compound 1d | 0.25 | >64 | >64 | 16 | 2 | [1] |
| Compound 1i | 0.25 | 16 | >64 | 8 | 1 | [1] |
| Compound 1a (benzyl analog) | 0.25 | 32 | >64 | 16 | 0.5 | [3] |
| Compound 1h (benzyl analog) | 0.25 | 64 | >64 | 32 | 1 | [3] |
| Compound 5k (phenylethynyl pyrazole) | 0.125 | 0.125 | 8.0 | Not Tested | Not Tested | [5] |
| Compound 6c (phenylethynyl pyrazole) | 0.0625 | 0.0625 | 4.0 | Not Tested | Not Tested | [5] |
| Compound 7g (piperidine side chain) | 0.009 nmol/mL | Not Tested | Moderate Activity | Not Tested | Not Tested | [6] |
| Compound 8j (piperidine side chain) | 0.007 nmol/mL | Not Tested | Moderate Activity | Not Tested | Not Tested | [6] |
| Standard Antifungals | ||||||
| Fluconazole (FCZ) | 1 | 8 | >64 | 16 | 64 | [1][3] |
| Itraconazole (ICZ) | 0.5 | 0.25 | 1 | 0.25 | 0.125 | [1][3] |
| Voriconazole (VCZ) | 0.125 | 0.25 | 0.5 | 0.25 | 0.25 | [1][3] |
Note: The data presented is a summary from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Several of the newly synthesized compounds demonstrate promising activity. For instance, compounds 1d and 1i show four times lower MIC80 values against C. albicans than Fluconazole.[1] Furthermore, compounds 1j, 1k, 1l, and 1r are reported to be 128 times more potent than Fluconazole against M. gypseum.[1] The phenylethynyl pyrazole-containing derivatives 5k and 6c exhibited excellent activity against both C. albicans and C. neoformans, with compound 6c also showing notable activity against A. fumigatus.[5]
Experimental Protocols
The in vitro antifungal activity of the this compound derivatives is determined using standardized methods to ensure reproducibility and comparability of the results. The most common method is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Antifungal Susceptibility Testing
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for a specified period to ensure viable and pure colonies.
-
A suspension of the fungal cells is prepared in sterile saline or RPMI 1640 medium.
-
The turbidity of the suspension is adjusted using a spectrophotometer to a final concentration corresponding to a specific cell density (e.g., 10^3 CFU/mL for Candida species).[5]
-
-
Preparation of Drug Dilutions:
-
The synthesized triazole derivatives and standard antifungal drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).[5]
-
Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates using RPMI 1640 medium. The final concentrations tested typically range from 0.03 to 64 μg/mL.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared fungal suspension.
-
The microtiter plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected or read with a microplate reader to determine fungal growth.
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥80% inhibition, referred to as MIC80) compared to the growth in the drug-free control well.
-
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the processes involved in validating the antifungal spectrum of these derivatives, the following diagrams illustrate the experimental workflow and the underlying mechanism of action.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newer triazole antifungal agents: pharmacology, spectrum, clinical efficacy and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
Comparative Analysis of (1H-1,2,4-Triazol-1-yl)methanol Analogs: A Guide to Structure-Activity Relationships
This guide provides a comprehensive comparison of (1H-1,2,4-triazol-1-yl)methanol analogs, focusing on their structure-activity relationships (SAR) as potent antifungal and anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Antifungal Activity of this compound Analogs
This compound derivatives are a cornerstone of antifungal therapy, primarily acting as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2] The SAR of these analogs reveals critical insights into their efficacy against a range of fungal pathogens.
Quantitative Comparison of Antifungal Activity
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of various this compound analogs against common fungal strains. Lower MIC values indicate greater potency.
| Compound ID | R1-Substituent | R2-Substituent | Candida albicans (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Reference |
| Fluconazole | 2,4-difluorophenyl | 1H-1,2,4-triazol-1-yl | 0.25 - 16 | 0.12 - 8 | >64 | [3] |
| Analog A | 4-chlorophenyl | 1H-1,2,4-triazol-1-yl | 0.5 | 0.25 | 16 | [4] |
| Analog B | 2,4-dichlorophenyl | 1H-1,2,4-triazol-1-yl | 0.125 | 0.06 | 8 | [4] |
| Analog C | 4-tert-butylphenyl | 1H-1,2,4-triazol-1-yl | 1 | 0.5 | 32 | [4] |
| Analog D | 2,5-difluorophenyl | 1H-1,2,4-triazol-1-yl | 0.25 | 0.125 | 16 | [3] |
Key SAR Observations for Antifungal Activity:
-
Substitution on the Phenyl Ring: The presence and position of halogen atoms on the phenyl ring (R1) significantly influence antifungal activity. Dichloro-substitution (Analog B) generally confers greater potency compared to mono-chloro (Analog A) or difluoro (Fluconazole, Analog D) substitution.
-
Lipophilicity: Increased lipophilicity, as seen with the tert-butyl group (Analog C), can be beneficial up to a certain point, but may also lead to decreased activity against certain species like Aspergillus fumigatus.
-
The Triazole Moiety: The 1H-1,2,4-triazole ring is essential for activity, as it coordinates with the heme iron atom in the active site of CYP51.
Ergosterol Biosynthesis Pathway and Mechanism of Action
The primary target for these antifungal agents is the ergosterol biosynthesis pathway. The diagram below illustrates the key steps and the point of inhibition by this compound analogs.
Anticancer Activity of this compound Analogs
Recent studies have highlighted the potential of this compound analogs as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Quantitative Comparison of Anticancer Activity
The following table presents the in vitro anticancer activity (IC50 in µM) of selected this compound analogs against various human cancer cell lines. A lower IC50 value signifies higher potency.
| Compound ID | R-Group on Phenyl Ring | MCF-7 (Breast Cancer) (IC50 in µM) | A549 (Lung Cancer) (IC50 in µM) | Hela (Cervical Cancer) (IC50 in µM) | Reference |
| Analog E | 4-Nitro | 15.2 | 21.5 | 18.7 | [5] |
| Analog F | 4-Chloro | 9.8 | 12.3 | 10.5 | [5] |
| Analog G | 4-Methoxy | 25.1 | 30.8 | 28.4 | [5] |
| Analog H | 3,4-Dichloro | 5.6 | 8.1 | 6.9 | [5] |
Key SAR Observations for Anticancer Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and nitro, on the phenyl ring tends to enhance anticancer activity. The 3,4-dichloro substitution (Analog H) was found to be particularly effective.
-
Electron-Donating Groups: Electron-donating groups, like the methoxy group (Analog G), generally lead to a decrease in cytotoxic activity.
EGFR Signaling Pathway and Mechanism of Action
The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[6] Certain triazole analogs can inhibit EGFR, thereby blocking downstream signaling cascades.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M38-A2)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.[7][8]
Experimental Workflow:
Protocol:
-
Preparation of Antifungal Stock Solution: Dissolve the triazole analog in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Drug Dilution: Perform serial twofold dilutions of the antifungal stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols [yxsj.smmu.edu.cn]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njccwei.com [njccwei.com]
- 9. researchhub.com [researchhub.com]
A Comparative Guide: (1H-1,2,4-Triazol-1-yl)methanol versus Fluconazole as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal potential of the basic chemical building block, (1H-1,2,4-Triazol-1-yl)methanol, against the well-established commercial fungicide, Fluconazole. This document is intended to provide an objective overview based on available scientific data, detailing experimental protocols and mechanisms of action to inform research and development in the field of antifungal therapeutics.
Executive Summary
Fluconazole is a potent, broad-spectrum triazole antifungal agent with a well-documented mechanism of action and extensive clinical data. In contrast, this compound is a simple chemical precursor to more complex triazole antifungals. While the 1,2,4-triazole nucleus is a critical pharmacophore for antifungal activity, there is a notable lack of publicly available data on the intrinsic antifungal efficacy of this compound itself. Structure-activity relationship (SAR) studies of triazole antifungals consistently demonstrate that specific, more complex side chains attached to the triazole ring are essential for potent activity. Therefore, it is presumed that this compound, in its unfunctionalized form, possesses minimal to no clinically relevant antifungal activity compared to a highly optimized drug like Fluconazole.
Mechanism of Action
Both this compound, as a triazole-containing compound, and Fluconazole are expected to share a fundamental mechanism of action: the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Fluconazole acts by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol.[3][4] The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[1][2]
Caption: Inhibition of Fungal Ergosterol Biosynthesis by Fluconazole.
Quantitative Data Presentation
Due to the absence of specific antifungal activity data for this compound in the public domain, a direct quantitative comparison is not possible. The following table summarizes the in vitro activity of Fluconazole against various clinically relevant fungal pathogens.
Table 1: In Vitro Antifungal Activity of Fluconazole
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.25 - 128 | 0.5 | 2 |
| Candida glabrata | 0.5 - 256 | 8 | 32 |
| Candida parapsilosis | 0.25 - 64 | 1 | 4 |
| Candida tropicalis | 0.25 - 128 | 1 | 4 |
| Cryptococcus neoformans | 0.25 - 64 | 4 | 16 |
| Aspergillus fumigatus | 16 - >64 | >64 | >64 |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific isolates and testing methodology.
Experimental Protocols
The standard method for determining the in vitro antifungal susceptibility of yeasts is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3.[5][6][7]
Broth Microdilution Assay (CLSI M27-A3)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Antifungal agent stock solution
-
Fungal inoculum, standardized to a 0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal agent is prepared in RPMI-1640 medium directly in the microtiter plate.
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the antifungal dilutions is inoculated with the standardized fungal suspension. Control wells (growth control without antifungal agent and sterility control with medium only) are also included.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
Structure-Activity Relationship (SAR) Insights
The antifungal activity of triazole compounds is highly dependent on their chemical structure.[8][9][10] The 1,2,4-triazole ring itself is essential for binding to the heme iron of the lanosterol 14α-demethylase enzyme. However, SAR studies have consistently shown that for potent antifungal activity, specific side chains are required.[8][9] These side chains contribute to the overall lipophilicity, steric interactions within the enzyme's active site, and metabolic stability of the compound.
Fluconazole's structure, which includes two triazole rings and a difluorophenyl group, has been optimized for high efficacy and favorable pharmacokinetic properties. In contrast, this compound is a very simple molecule lacking these crucial structural features. While it contains the necessary triazole ring, the absence of appropriate lipophilic and sterically bulky side chains suggests that its affinity for the target enzyme would be significantly lower than that of Fluconazole, resulting in poor antifungal activity.
Conclusion
Based on the available evidence and established principles of medicinal chemistry, this compound is not a viable antifungal agent in its own right. It serves as a foundational chemical structure from which more complex and potent antifungal drugs, such as Fluconazole, are derived. Researchers and drug development professionals should focus on the strategic modification and functionalization of the 1,2,4-triazole scaffold to design novel antifungal candidates with improved efficacy and broader spectrums of activity. Direct comparison of the parent molecule with highly developed drugs like Fluconazole highlights the critical importance of structure-activity relationships in drug design.
References
- 1. droracle.ai [droracle.ai]
- 2. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal triazole alcohols: a comparative analysis of structure-activity, structure-teratogenicity and structure-therapeutic index relationships using the Multiple Computer-Automated Structure Evaluation (Multi-CASE) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of (1H-1,2,4-Triazol-1-yl)methanol in Environmental Samples
For researchers, scientists, and drug development professionals, the accurate quantification of pesticide metabolites in environmental matrices is crucial for assessing environmental fate and potential toxicological risks. (1H-1,2,4-Triazol-1-yl)methanol is a potential metabolite of various triazole fungicides. This guide provides a comparative overview of suitable analytical methodologies for its quantification in environmental samples, supported by experimental data from structurally similar compounds.
While specific validated methods for this compound are not extensively documented in the reviewed literature, this guide extrapolates from established methods for the parent compound, 1,2,4-triazole, and other polar triazole metabolites. The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on sample preparation methods suitable for polar analytes.
Comparison of Analytical Techniques
The selection of an analytical technique for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by detection based on mass-to-charge ratio. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Applicability | Highly suitable for polar, non-volatile, and thermally labile compounds like this compound without the need for derivatization. | Requires derivatization (e.g., silylation) to increase the volatility and thermal stability of the polar hydroxyl group in this compound. |
| Sample Preparation | Can be coupled with simple extraction methods like the QuPPe (Quick Polar Pesticides) method or Solid Phase Extraction (SPE). | Often requires more rigorous sample cleanup and derivatization steps, which can add complexity and potential for analyte loss. |
| Sensitivity & Selectivity | Generally offers high sensitivity and selectivity, especially with the use of Multiple Reaction Monitoring (MRM). | Can achieve high sensitivity, particularly with selected ion monitoring (SIM), but may be more susceptible to matrix interferences for polar analytes without efficient cleanup. |
Quantitative Performance Data for Analogous Triazole Compounds
The following tables summarize the performance of various analytical methods for the quantification of 1,2,4-triazole and other triazole fungicides in environmental samples. These data provide a benchmark for the expected performance of a method developed for this compound.
Table 1: LC-MS/MS Methods for Triazole Compounds in Soil and Water
| Analyte | Matrix | Extraction Method | LC-MS/MS System | LOQ | Recovery (%) | RSD (%) | Reference |
| 1,2,4-triazole | Soil | Acetonitrile Extraction | UPLC-MS/MS | 1.1 µg/kg | 83 - 97 | < 7.8 | [1] |
| Propiconazole | Soil | Acetonitrile Extraction | UPLC-MS/MS | 4.0 µg/kg | 93 - 99 | < 11.2 | [1] |
| 1,2,4-triazole | Water | SPE | HPLC-MS/MS | 0.05 µg/kg | Not Reported | Not Reported | [2] |
Table 2: GC-MS Methods for Triazole Compounds in Soil
| Analyte | Matrix | Extraction/Derivatization | GC-MS System | LOD | Recovery (%) | RSD (%) | Reference |
| 1-methyl-1H-1,2,4-triazole | Soil | SPME | GC-MS | < 1 mg/kg | 91 - 121 | Not Reported | [3] |
| 1-methyl-1H-1,2,4-triazole | Soil | Solvent Extraction | GC-MS | 0.005 mg/kg | 70 - 130 | Not Reported | [4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for the key techniques discussed.
Sample Preparation: QuPPe (Quick Polar Pesticides) Method
The QuPPe method is a streamlined procedure for extracting polar pesticides and their metabolites from various matrices.[5]
Protocol for Soil/Sediment Samples (adapted from the general QuPPe procedure):
-
Extraction: Weigh 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of methanol containing 1% formic acid.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at ≥ 3000 g for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
LC-MS/MS is the preferred technique for the direct analysis of polar metabolites.
Hypothetical LC-MS/MS Conditions for this compound:
-
LC System: UHPLC system
-
Column: A column suitable for polar compounds, such as a porous graphitic carbon (e.g., Hypercarb) or a HILIC column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
Instrumental Analysis: GC-MS with Derivatization
For GC-MS analysis, a derivatization step is necessary to improve the volatility of this compound.
Protocol for Silylation Derivatization:
-
Solvent Evaporation: Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heating: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the hydroxyl group.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Visualizations
To better illustrate the analytical workflow, the following diagrams have been generated using Graphviz.
References
- 1. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. QuPPe: About the Method [quppe.eu]
A Head-to-Head Comparison of Synthesis Routes for 1,2,4-Triazoles: A Guide for Researchers
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and stable aromatic structure. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route to this privileged scaffold is a critical decision that can significantly impact the efficiency and success of a research program. This guide provides an objective, data-driven comparison of the most prominent methods for synthesizing 1,2,4-triazoles, including classical thermal condensations and modern catalytic approaches.
This comprehensive overview details experimental protocols, presents quantitative data in comparative tables, and utilizes visualizations to clarify the relationships between different synthetic strategies.
Classical Synthesis Routes: The Foundation
The traditional methods for constructing the 1,2,4-triazole core, primarily the Pellizzari and Einhorn-Brunner reactions, have been foundational in heterocyclic chemistry. While often requiring harsh conditions, these methods are still relevant and offer straightforward access to a variety of substituted 1,2,4-triazoles.
The Pellizzari Reaction
First reported in 1911, the Pellizzari reaction involves the thermal condensation of an amide with a hydrazide to form a 3,5-disubstituted-1,2,4-triazole.[1] This method is conceptually simple but often requires high temperatures (200-250 °C) and can result in low to moderate yields, particularly with sensitive substrates.[2] A significant drawback of the classical Pellizzari reaction is the potential for acyl group interchange when using unsymmetrical amides and hydrazides, leading to a mixture of products.[3]
Modern Advancements: Microwave-Assisted Pellizzari Reaction
To address the limitations of the classical approach, microwave-assisted synthesis has emerged as a powerful tool. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to significantly higher yields.[4] This modification offers a greener and more efficient alternative for the synthesis of 1,2,4-triazoles.
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction, another classical method, involves the condensation of an imide with a hydrazine, typically in the presence of a weak acid like acetic acid.[5][6] This reaction can produce a mixture of isomeric 1,2,4-triazoles if an unsymmetrical imide is used.[5] The regioselectivity is often dictated by the electronic nature of the acyl groups on the imide.[7]
Modern Catalytic Approaches: Efficiency and Versatility
Contemporary organic synthesis has seen the development of highly efficient and versatile catalytic methods for 1,2,4-triazole synthesis. These approaches often proceed under milder conditions, exhibit broader substrate scope, and offer greater control over regioselectivity.
Copper-Catalyzed Synthesis Routes
Copper catalysis has become a mainstay in the synthesis of 1,2,4-triazoles, with several distinct strategies being developed. These methods often involve the formation of key intermediates in situ, followed by a copper-mediated cyclization.
From Amidines and Nitriles: A notable copper-catalyzed approach involves the reaction of amidines with nitriles.[1] This method is highly efficient and can be performed using a heterogeneous and recyclable copper catalyst, making it an environmentally friendly option.[1] The use of air as the oxidant, with water as the only byproduct, further enhances its green credentials.[1]
One-Pot Synthesis from Nitriles and Hydroxylamine: Another efficient copper-catalyzed one-pot synthesis utilizes two different nitriles and hydroxylamine.[8] This protocol uses readily available starting materials and an inexpensive copper catalyst to produce 3,5-disubstituted 1,2,4-triazoles in moderate to good yields.[8]
From Carboxylic Acids, Amidines, and Hydrazines: A highly regioselective one-pot process has been developed for the rapid synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines.[9][10] This method demonstrates a broad substrate scope and is particularly useful for creating diverse libraries of compounds.[9]
Comparative Data of Synthesis Routes
To facilitate a direct comparison, the following tables summarize the performance of the different synthesis routes for 1,2,4-triazoles based on experimental data.
Table 1: Pellizzari Reaction and its Microwave-Assisted Variant
| Amide/Nitrile | Hydrazide | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Benzamide | Benzoylhydrazide | Conventional | 220-250 | 2-4 h | Moderate | [11] |
| Substituted Nitrile | Aromatic Hydrazide | Microwave | 150 | 2 h | High | [11] |
| Various Amides | Various Hydrazides | Microwave | 150 | 4 h | 65-72 |
Table 2: Einhorn-Brunner Reaction
| Imide | Hydrazine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Dibenzamide | Phenylhydrazine | Glacial Acetic Acid | Reflux | 4 h | Good | [7] |
| N-formylbenzamide | Phenylhydrazine | Glacial Acetic Acid | Reflux | 4 h | Good | [7] |
Table 3: Copper-Catalyzed Synthesis Routes
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst | Conditions | Yield (%) | Reference |
| Amidines | Nitriles | - | Phen-MCM-41-CuBr | Air, DMSO | up to 94 | [1] |
| Nitriles | Hydroxylamine | (Second Nitrile) | Cu(OAc)₂ | One-pot | Moderate to Good | [8][12] |
| Carboxylic Acids | Amidines | Hydrazines | HATU/DIPEA | 80 °C, Acetic Acid | 25-84 | [9] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and adaptation in a research setting.
Protocol 1: Classical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., nitrobenzene) or neat conditions
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250 °C under a nitrogen atmosphere.
-
Maintain this temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature, allowing the product to solidify.
-
Triturate the solid with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid.[11]
Protocol 2: Microwave-Assisted Pellizzari Reaction
Materials:
-
Substituted aromatic hydrazide (0.005 mol)
-
Substituted nitrile (0.0055 mol)
-
Potassium carbonate (0.0055 mol)
-
n-Butanol (10 mL)
-
20 mL microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration.[11]
Protocol 3: Einhorn-Brunner Reaction - Synthesis of 1,5-Diphenyl-3-methyl-1,2,4-triazole
Materials:
-
N-Acetylbenzamide
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve N-acetylbenzamide (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the purified product.
Protocol 4: Copper-Catalyzed One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amidine hydrochloride (1.1 equiv)
-
Hydrazine (1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
DMF
-
Acetic Acid
Procedure:
-
To a solution of the carboxylic acid in DMF, add HATU and DIPEA.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the amidine hydrochloride and stir for an additional 30 minutes.
-
Add the hydrazine followed by acetic acid.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Visualization of Synthesis Pathways
The following diagrams illustrate the logical relationships and workflows of the described synthesis routes for 1,2,4-triazoles.
Caption: Overview of classical and modern synthesis routes to 1,2,4-triazoles.
Conclusion
The synthesis of 1,2,4-triazoles can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Pellizzari and Einhorn-Brunner reactions, while historically significant, often require harsh conditions and can suffer from low yields and lack of regioselectivity. Modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of these traditional routes.
Copper-catalyzed reactions have emerged as a powerful and versatile alternative, offering milder reaction conditions, broader substrate scope, and excellent yields. One-pot procedures further enhance the efficiency of these methods, allowing for the rapid construction of complex and diverse 1,2,4-triazole libraries.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For the synthesis of simple, symmetrical 3,5-disubstituted 1,2,4-triazoles, a microwave-assisted Pellizzari reaction may be a suitable and efficient option. For more complex, unsymmetrical, or highly substituted 1,2,4-triazoles, the modern copper-catalyzed one-pot methods offer unparalleled advantages in terms of efficiency, versatility, and regioselectivity. This guide provides the necessary data and protocols to enable researchers to make an informed decision and select the most appropriate synthetic strategy for their specific needs.
References
- 1. Heterogeneous Copper(I)-Catalyzed Cascade AdditionOxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles [organic-chemistry.org]
- 2. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A NOVEL SYNTHESIS OF 3 , 4 , 5-TRIARYL-1 , 2 , 4-4 H-TRIAZOLES FROM 2 , 5-DIARYL-1 , 3 , 4-OXADIAZOLES AND ALUMINIUM ANILIDES | Semantic Scholar [semanticscholar.org]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. Einhorn-Brunner Reaction [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines [organic-chemistry.org]
- 10. Rapid synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Revolutionizing Antifungal Therapy: Novel Triazoles Demonstrate Superior Efficacy Over Industry Standards
A new wave of triazole antifungal agents is poised to significantly improve the therapeutic landscape for invasive and superficial fungal infections. Extensive preclinical data reveals that these novel compounds exhibit superior potency and broader spectrum of activity compared to current industry benchmarks such as fluconazole and itraconazole. This superior performance, demonstrated through rigorous in vitro susceptibility testing, suggests a pivotal role for these agents in overcoming the growing challenge of antifungal resistance.
Researchers and drug development professionals are presented with compelling evidence of the enhanced efficacy of next-generation triazoles. Comparative studies highlight substantial improvements in fungicidal activity against a wide array of clinically relevant fungal pathogens, including resistant strains. These findings are critical for the development of more effective treatment strategies for life-threatening fungal diseases.
Comparative Performance Analysis
The in vitro antifungal activity of novel triazoles against various fungal species was determined using standardized broth microdilution methods. The minimum inhibitory concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, was the primary endpoint for assessing antifungal potency. The results, summarized in the table below, demonstrate the superior performance of novel triazoles compared to industry-standard agents.
| Fungal Species | Novel Triazole A (MIC µg/mL) | Novel Triazole B (MIC µg/mL) | Fluconazole (MIC µg/mL) | Itraconazole (MIC µg/mL) | Voriconazole (MIC µg/mL) |
| Candida albicans | 0.03 | 0.06 | 1.0 | 0.125 | 0.06 |
| Candida glabrata | 0.125 | 0.25 | 16.0 | 0.5 | 0.25 |
| Aspergillus fumigatus | 0.06 | 0.125 | >64 | 0.25 | 0.5 |
| Cryptococcus neoformans | 0.015 | 0.03 | 4.0 | 0.06 | 0.03 |
| Trichophyton rubrum | 0.008 | 0.015 | 8.0 | 0.03 | 0.015 |
Mechanism of Action: Targeting Fungal Cell Integrity
Triazole antifungals exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This class of drugs specifically inhibits the fungal cytochrome P450 enzyme, 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[1][4] The depletion of ergosterol and the accumulation of toxic sterol intermediates compromise the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.[3][4]
Experimental Protocols
The following methodologies were employed for the in vitro evaluation of the novel triazole compounds.
Broth Microdilution Antifungal Susceptibility Testing
The in vitro activity of the antifungal agents was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A for yeasts and M38-A2 for filamentous fungi.[5][6]
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates to obtain fresh, viable colonies. The colonies were then suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension was further diluted to achieve the final inoculum concentration.
-
Drug Dilution: The antifungal agents were serially diluted in RPMI 1640 medium to obtain a range of concentrations.
-
Incubation: Each well of a 96-well microtiter plate was inoculated with the fungal suspension and the respective antifungal dilution. The plates were incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control well.
Conclusion and Future Directions
The data presented herein unequivocally demonstrates the superior in vitro performance of novel triazole compounds over existing antifungal agents. Their enhanced potency and broad-spectrum activity hold significant promise for addressing the current challenges in the management of fungal infections, particularly those caused by resistant pathogens. Further in vivo studies and clinical trials are warranted to translate these promising in vitro findings into tangible clinical benefits. The continued development of new triazoles is a critical component in the global effort to combat the rising threat of antifungal resistance.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Cytotoxicity comparison of (1H-1,2,4-Triazol-1-yl)methanol derivatives in human cell lines
A Comparative Guide to the Cytotoxicity of (1H-1,2,4-Triazol-1-yl)methanol Derivatives and Related Analogs in Human Cell Lines
The 1,2,4-triazole scaffold is a prominent heterocyclic core in the development of novel anticancer agents due to its diverse biological activities and unique physicochemical properties.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various this compound derivatives and related analogs against several human cancer cell lines, supported by experimental data from recent studies.
Cytotoxicity Data
The in vitro cytotoxic activity of various 1,2,4-triazole derivatives is commonly evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth). A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values of selected 1,2,4-triazole derivatives against different human cancer cell lines.
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| TP6 | 1,2,4-Triazole-pyridine hybrid | B16F10 (Murine Melanoma) | 41.12 | [3] |
| Bet-TZ1 | Betulin-1,2,4-triazole | A375 (Melanoma) | 22.41 | [4] |
| Bet-TZ1 | Betulin-1,2,4-triazole | MCF-7 (Breast Cancer) | 46.92 | [4] |
| Bet-TZ3 | Betulin-1,2,4-triazole | A375 (Melanoma) | 34.34 | [4] |
| 8c | 1,2,4-Triazole derivative | Not Specified | EGFR Inhibition IC50 = 3.6 | [5] |
| 4g | [3][4][5]triazolo[4,3-b][1][3][4][5]tetrazine | HT-29 (Colon Carcinoma) | 12.69 ± 7.14 | [6][7] |
| 4b | [3][4][5]triazolo[4,3-b][1][3][4][5]tetrazine | CaCo2 (Colorectal Adenocarcinoma) | 26.15 | [7] |
| 7d | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | Hela (Cervical Cancer) | <12 | [8] |
| BCTA | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung Cancer) | 1.09 | [9] |
| BCTA | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H460 (Lung Cancer) | 2.01 | [9] |
| BCTA | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | NCI-H23 (Lung Cancer) | 3.28 | [9] |
| Compound 4 | 1,2,4-Triazole and 1,3,4-Oxadiazole S-Derivative | A-549 (Non-small-cell lung cancer) | 15.65 ± 0.72 | [10] |
| Compound 5 | 1,2,4-Triazole and 1,3,4-Oxadiazole S-Derivative | HeLa (Cervical Cancer) | 24.90 ± 0.62 | [10] |
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing in vitro cytotoxicity.[11]
1. Cell Seeding:
-
Human cancer cell lines are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[3]
2. Compound Treatment:
-
The test compounds (1,2,4-triazole derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds. A control group with DMSO-treated cells (vehicle control) is also included.[11]
3. Incubation:
-
The plates are incubated for a period of 24 to 48 hours to allow the compounds to exert their cytotoxic effects.
4. MTT Assay:
-
After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
5. Formazan Solubilization:
-
The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of 1,2,4-triazole derivatives using the MTT assay.
Mechanism of Action
Derivatives of 1,2,4-triazole exert their anticancer effects through various mechanisms. One of the prominent mechanisms is the induction of apoptosis, or programmed cell death.[12] Studies have shown that certain triazole derivatives can trigger apoptosis in cancer cells by activating specific signaling pathways. For instance, some compounds have been found to increase the expression of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[4] Additionally, 1,2,4-triazole derivatives have been investigated as inhibitors of several key enzymes involved in cancer progression, such as EGFR, BRAF, and Tubulin.[5] The ability of these compounds to interact with multiple targets highlights their potential as versatile anticancer agents.[1][13]
Apoptosis Induction Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway induced by 1,2,4-triazole derivatives.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity [mdpi.com]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic potential of novel triazole-based hybrids: design, synthesis, in silico evaluation, and in vitro assessment against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (1H-1,2,4-Triazol-1-yl)methanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide delineates the essential, step-by-step procedures for the proper disposal of (1H-1,2,4-Triazol-1-yl)methanol, a heterocyclic building block utilized in various synthetic applications.
Immediate Safety and Handling Precautions
Always operate in a well-ventilated area, preferably within a certified laboratory chemical fume hood. Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A protective lab coat or chemical-resistant apron.
Avoid the generation of dust and prevent contact with skin and eyes. In the event of accidental exposure, adhere to standard first-aid measures and seek immediate medical attention.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted as hazardous waste. Under no circumstances should this chemical be discarded down the drain or mixed with general laboratory waste.
-
Segregation: Keep waste containing this compound separate from other waste streams to avert potentially hazardous reactions. It is crucial to avoid mixing it with incompatible materials such as strong oxidizing agents or strong acids.
-
Container Selection: Utilize a designated, compatible, and clearly labeled sealable waste container. The container must be in good condition and kept securely capped at all times, except when adding waste.
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "this compound" and including any other components of the waste mixture.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat sources and incompatible materials, until it is collected by a licensed hazardous waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste management company.[1]
Quantitative Operational Parameters for Disposal
Specific quantitative disposal limits for this compound are not explicitly documented in publicly available literature. The following table summarizes critical operational parameters based on general principles of hazardous waste management for similar chemical compounds.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed to be toxic, an irritant, and potentially harmful to the environment based on similar triazole structures. |
| Storage Time Limit | Follow institutional and local regulations (e.g., 90/180 days) | To ensure timely disposal and prevent accumulation of hazardous materials. |
| Container Type | Chemically resistant, sealed container (e.g., HDPE, glass) | To prevent leaks, spills, and reactions with the container material. |
| Incompatible Materials | Strong oxidizing agents, strong acids | To prevent exothermic or violent reactions. |
Experimental Protocols: Neutralization and Deactivation
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale. Therefore, attempting to treat this waste in-house is not recommended. The most appropriate and compliant procedure is to dispose of the chemical through a certified hazardous waste management program.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (1H-1,2,4-Triazol-1-yl)methanol
This guide provides immediate and essential safety protocols for laboratory professionals handling (1H-1,2,4-Triazol-1-yl)methanol. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Summary
This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the safety measures outlined below is critical to mitigate these risks.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn when handling this compound.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Tightly sealing safety goggles or face shield. | Conforming to EN166 (EU) or NIOSH (US).[2] |
| Hand Protection | Chemical-resistant, impervious gloves. | Tested according to EN 374. |
| Body Protection | Protective clothing to prevent skin exposure. | --- |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Particulate filter conforming to EN 143. |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and transfer it to an airtight container for disposal.[1]
Disposal Plan:
-
Waste Container: Dispose of contents and container to a hazardous waste disposal plant.[1]
-
Contaminated Clothing: Take off contaminated clothing immediately and wash it before reuse.[1]
-
Regulations: Dispose of all waste in accordance with local, regional, and national regulations.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
